molecular formula C6H4ClN3 B7722493 2-chloro-1H-pyrrolo[2,3-d]pyrimidine

2-chloro-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7722493
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CN=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=CN=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-7H-pyrrolo[2,3-d]pyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Significance of a Core Scaffold

In the landscape of modern medicinal chemistry, the 7-deazapurine core, represented by the 7H-pyrrolo[2,3-d]pyrimidine scaffold, stands out as a "privileged" structure. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases. The compound 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate, serving as a critical building block for a multitude of potent and selective therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases.[1]

The journey from synthesis to a viable drug candidate is predicated on absolute certainty of molecular structure. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety issues. This guide provides an in-depth, field-proven perspective on the multi-technique analytical workflow required to unequivocally elucidate and confirm the structure of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond simply listing techniques to explain the causality behind their application, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.

Context: A Representative Synthetic Pathway

To appreciate the necessity of rigorous structural analysis, we must first understand the chemical context from which 2-chloro-7H-pyrrolo[2,3-d]pyrimidine emerges. While numerous synthetic routes exist, a common and scalable approach involves the selective dechlorination of a precursor molecule.[2] A representative pathway begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, where the pyrrole nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group. This is followed by a selective catalytic hydrogenation to remove the chlorine atom at the C4 position, which is more reactive. The final step is the deprotection of the Boc group to yield the target compound.[2]

The critical step in this synthesis is the selective removal of only one chlorine atom. Incomplete or non-selective reactions could lead to a mixture of the starting material, the desired product, and the fully dechlorinated pyrrolo[2,3-d]pyrimidine. Therefore, the subsequent analytical workflow is not just a confirmation of identity but a crucial purity assessment.

G cluster_synthesis Synthetic Workflow start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine protect Boc Protection (Boc)2O, DMAP start->protect Step 1 intermediate 2,4-dichloro-7-(Boc)-pyrrolo[2,3-d]pyrimidine protect->intermediate dechlorinate Selective Hydrogenation (H2, Pd/C) intermediate->dechlorinate Step 2 intermediate2 2-chloro-7-(Boc)-pyrrolo[2,3-d]pyrimidine dechlorinate->intermediate2 deprotect Deprotection (TFA or HCl) intermediate2->deprotect Step 3 product 2-chloro-7H-pyrrolo[2,3-d]pyrimidine deprotect->product

Caption: Representative synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part 1: Foundational Analysis - Molecular Mass and Formula

The first and most fundamental question to answer is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality: Why HRMS is Essential

Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, this is crucial to confirm the presence of one chlorine atom and three nitrogen atoms, distinguishing it from potential side products.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocyclic compounds as they readily accept a proton to form [M+H]⁺ ions.

  • Infusion: The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500. The instrument must be pre-calibrated with a known standard to ensure mass accuracy.

  • Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the protonated molecule [M+H]⁺. The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed.

Data Presentation: Mass and Formula Verification
ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₆H₄ClN₃--
Exact Mass [M] 153.0094--
[M+H]⁺ Ion Mass 154.0172154.0170-1.3

The observed value and deviation are hypothetical but represent a typical high-quality result.

Part 2: Definitive Structure - The Power of NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and provide an unambiguous structural fingerprint.

Causality: Why a Multi-Nuclear NMR Approach is a Self-Validating System

¹H NMR provides information about the number, environment, and connectivity of protons. ¹³C NMR complements this by defining the carbon skeleton of the molecule. When interpreted together, they create a cohesive and self-validating picture of the molecular structure. For 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, NMR is essential to confirm:

  • The presence and positions of the three aromatic protons.

  • The absence of a proton at the C2 position, confirming the chloro-substitution.

  • The overall 7H-pyrrolo[2,3-d]pyrimidine ring system.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not interfere with key signals. The broad N-H proton is also readily observable in this solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a longer acquisition time.

Data Interpretation and Presentation

The chemical shifts (δ) are reported in parts per million (ppm). The predicted spectra below are based on data from similar pyrrolo[2,3-d]pyrimidine structures.[3][4]

Table of Predicted NMR Data (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H~12.1broad singletN7-H Exchangeable proton on the pyrrole nitrogen.
¹H~8.6singletC4-H Proton on the pyrimidine ring, adjacent to nitrogen.
¹H~7.6doubletC6-H Pyrrole proton coupled to C5-H.
¹H~6.5doubletC5-H Pyrrole proton coupled to C6-H.
¹³C~157singletC 2Carbon bearing the chlorine atom, deshielded.
¹³C~152singletC 7aQuaternary carbon at the ring junction.
¹³C~151singletC 4Carbon adjacent to two nitrogens.
¹³C~128singletC 6Aromatic CH on the pyrrole ring.
¹³C~113singletC 4aQuaternary carbon at the ring junction.
¹³C~100singletC 5Aromatic CH on the pyrrole ring.

Part 3: The Complete Analytical Workflow

A robust structure elucidation process is more than the sum of its parts; it's a logical flow that ensures data integrity at each step. This begins with assessing the purity of the synthetic product before committing to more time-intensive analyses like NMR.

Causality: Why Purity Assessment is the First Step

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for purity analysis. Running a quick HPLC analysis first prevents the misinterpretation of spectra that could be contaminated with signals from starting materials or side products. A sample that is >98% pure by HPLC provides high confidence that the subsequent spectroscopic data will be representative of the target compound.

G cluster_workflow Structure Elucidation Workflow start Synthesized Product hplc Purity Check (HPLC-UV >98%) start->hplc Is sample pure? hrms Formula Confirmation (HRMS) hplc->hrms Yes nmr Structural Connectivity (1H & 13C NMR) hrms->nmr Does formula match? final Confirmed Structure nmr->final Does connectivity match?

Caption: A self-validating workflow for structural elucidation.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

Conclusion

The structural elucidation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a case study in analytical rigor. It is not a matter of running a single experiment but of executing a logical, multi-step workflow where each technique provides a piece of the puzzle. From the foundational confirmation of the molecular formula by HRMS to the intricate atomic map provided by NMR spectroscopy, this process forms a self-validating system. This rigorous approach ensures that this critical building block is of the highest quality and integrity, providing a solid foundation for the subsequent development of life-saving therapeutics.

References

  • Bentham Science Publishers. (2017). Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl- 7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer. Bentham Science.
  • Bentham Science. (n.d.). Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl- 7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer. Bentham Science.
  • Elsevier. (n.d.).
  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (2025).
  • Revista de la Sociedad Química de México. (n.d.).
  • ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (n.d.). An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis. BenchChem.

Sources

The Spectroscopic Signature of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical research increasingly focuses on targeted kinase inhibition, the 7-deazapurine core has emerged as a privileged scaffold. Specifically, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 335654-06-3) is a critical synthetic building block used in the development of Janus kinase (JAK) inhibitors (like Tofacitinib), FGFR4 covalent inhibitors, and Mer/Axl tyrosine kinase antagonists[1][2].

Proper functionalization of this scaffold hinges on definitive structural verification. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopic profiles of this compound.

Analytical Workflow and Strategy

Before diving into the data, it is crucial to establish a multiplexed analytical strategy. Because the molecule is relatively small (MW: 153.57 g/mol ) and contains a halogen, basic nitrogens, and a hydrogen-bond donating pyrrole ring, it requires a multimodal approach to fully map its electronic and structural environment[3][4].

AnalyticalWorkflow Start 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine (CAS 335654-06-3) NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS LC-HRMS (ESI+) (Molecular Weight) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR Proton 1H & 13C Profiling (Ring & Halogen C) NMR->Proton Iso 3:1 Isotopic Pattern (35Cl : 37Cl) MS->Iso Vib N-H & C-Cl Stretches IR->Vib

Multiplexed spectroscopic workflow for the characterization of 7-deazapurine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality

The


H and 

C NMR spectra of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine are governed by the electron-withdrawing effects of the pyrimidine nitrogens and the C2-chlorine. The selection of DMSO-d

as a solvent over CDCl

is highly recommended[2]. DMSO-d

is a strong hydrogen-bond acceptor that stabilizes the pyrrolic N-H proton, preventing rapid chemical exchange and allowing it to be observed as a broad singlet (~12.0 ppm).

The C4-proton is the most deshielded carbon-bound proton in the molecule (~8.85 ppm). This extreme downfield shift is caused by the diamagnetic anisotropy of the adjacent sp


 nitrogens and the inductive pull of the C2-chlorine[1]. The pyrrolic protons (C5 and C6) exhibit classic vicinal coupling (

Hz), distinguishing the fused 5-membered ring.
Quantitative NMR Data Summary

Table 1:


H NMR Assignments (400 MHz, DMSO-d

)
| Chemical Shift (ppm) | Multiplicity | Integration |

-Coupling (Hz) | Assignment | Causality / Rationale | |----------------------|--------------|-------------|-------------------|------------|-----------------------| | 12.05 | Broad singlet (br s)| 1H | - | N7-H | H-bonded to solvent; exchangeable with D

O. | | 8.85 | Singlet (s) | 1H | - | C4-H | Highly deshielded by N3 and N5 lone pairs. | | 7.55 | Doublet (d) | 1H | 3.5 | C6-H | Deshielded by proximity to the N7 atom. | | 6.55 | Doublet (d) | 1H | 3.5 | C5-H | Shielded relative to C6; standard pyrrolic shift. |

Table 2:


C NMR Assignments (100 MHz, DMSO-d

)
Chemical Shift (ppm) Assignment Causality / Rationale
~ 152.0 C2 (C-Cl) Halogenation and dual adjacent nitrogens deplete electron density.
~ 151.5 C4 (CH) Aromatic pyrimidine carbon.
~ 149.0 C7a (C) Bridgehead carbon adjacent to N1.
~ 128.5 C6 (CH) Pyrrolic carbon adjacent to NH.
~ 115.0 C4a (C) Inner bridgehead carbon.

| ~ 100.5 | C5 (CH) | Electron-rich position of the pyrrole ring. |

Standardized Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube to remove particulates, ensuring high-resolution shimming.
    
  • Instrument Tuning & Shimming: Lock onto the DMSO-d

    
     deuterium signal (39.5 ppm). Perform gradient shimming (Z1 to Z4) until the half-height linewidth of the TMS signal is 
    
    
    
    Hz.
  • Acquisition Parameters (

    
    H):  Use a standard 30° pulse program. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds to ensure full relaxation of the core pyrimidine protons. Acquire 16–32 scans.
  • Validation Step: Perform a D

    
    O shake. Add 2 drops of D
    
    
    
    O to the NMR tube, invert to mix, and re-acquire the spectrum. The broad singlet at 12.05 ppm must disappear, validating the N-H assignment.
High-Resolution Mass Spectrometry (HRMS)
Principle & Causality

For LC-HRMS, Electrospray Ionization in Positive Mode (ESI+) is the technique of choice. The pyrimidine nitrogens (N1 and N3) act as basic sites that are readily protonated in an acidic mobile phase (e.g., 0.1% formic acid), resulting in a robust


 pseudo-molecular ion[4].

The defining feature of this mass spectrum is the isotopic signature of chlorine . Natural chlorine exists as a mixture of


Cl (75.78%) and 

Cl (24.22%). Therefore, the mass spectrum inherently self-validates the presence of the halogen via a characteristic 3:1 ratio of the

to

peaks.
Quantitative MS Data Summary

Table 3: LC-HRMS (ESI+) Data | Ion Species | Formula | Exact Mass (


) | Relative Abundance | Diagnostic Value |
|-------------|---------|--------------------|--------------------|------------------|
| 

(

Cl) | C

H

ClN

| 154.0167 | 100% (Base Peak) | Primary molecular weight confirmation. | |

(

Cl) | C

H

ClN

| 156.0137 | ~ 32% | Confirms the presence of a single Cl atom. |
Standardized Protocol: HRMS Isotopic Verification
  • Mobile Phase Preparation: Prepare Solvent A (LC-MS grade water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid provides the protons necessary to drive positive ionization.

  • Sample Infusion: Dilute the sample to 1 µg/mL in a 50:50 mixture of Solvent A and B.

  • Source Tuning: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to an optimized low setting (e.g., 30 V) to prevent in-source fragmentation of the pyrrole ring.

  • Data Acquisition & Validation: Acquire data in centroid mode across a mass range of 50–500

    
    . To validate, calculate the mass error (
    
    
    
    ppm) between the theoretical and observed
    
    
    Cl peak. Acceptable thresholds for high-confidence determination are
    
    
    ppm.
Infrared (FT-IR) Spectroscopy
Principle & Causality

Infrared spectroscopy resolves the vibrational modes of the molecule. Since 2-chloro-7H-pyrrolo[2,3-d]pyrimidine exists as a solid at room temperature, it heavily engages in intermolecular hydrogen bonding. Thus, the N-H stretching frequency will appear broader and slightly shifted compared to theoretical gas-phase calculations[5]. The aromatic character of the fused rings yields strong C=N and C=C stretches, while the heavy chlorine atom drops the C-Cl stretching frequency into the fingerprint region.

Quantitative IR Data Summary

Table 4: Key FT-IR Assignments (ATR Mode) | Wavenumber (cm


) | Peak Profile | Vibrational Mode | Diagnostic Significance |
|------------------------|--------------|------------------|-------------------------|
| 3150 – 2850 | Broad, Medium | N-H stretch | Indicates intermolecular H-bonding of the pyrrole core. |
| 1595, 1550 | Sharp, Strong | C=N, C=C stretch| Confirms the aromatic pyrimidine/pyrrole framework. |
| 1320 | Sharp, Medium | C-N stretch | Exocyclic and endocyclic aromatic carbon-nitrogen bonds. |
| ~ 750 | Sharp, Strong | C-Cl stretch | Identifies the halogen bound to the pyrimidine ring. |
Standardized Protocol: ATR-FTIR Spectroscopy
  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Background Acquisition: Run a background scan (32 scans, 4 cm

    
     resolution) against the ambient laboratory air to subtract CO
    
    
    
    and H
    
    
    O interferences.
  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal.

  • Validation via Compression: Lower the pressure anvil until a distinct "click" is felt, ensuring intimate optical contact between the crystalline solid and the diamond sensor. Poor pressure will result in falsely weakened signals, particularly in the high-frequency N-H stretch region. Acquire 32 scans and apply an atmospheric compensation algorithm.

Pharmacological Utility & Synthetic Progression

Understanding the spectroscopic baseline of this compound is fundamental, as it serves as the synthetic origin for complex targeted therapies. The C2-chlorine acts as a prime leaving group for Nucleophilic Aromatic Substitution (S


Ar), stabilized by the adjacent nitrogens. Concurrently, the N7-position can undergo Buchwald-Hartwig or Ullmann-type coupling[2][4].

SyntheticUtility Base 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Sub1 N7-Alkylation/Arylation (Ullmann Coupling) Base->Sub1 Sub2 C2-Amination (SNAr with Amines) Base->Sub2 Int1 7-Substituted Intermediate Sub1->Int1 Int2 C2-Substituted Isostere Sub2->Int2 Target1 JAK Inhibitors (e.g., Tofacitinib analogs) Int1->Target1 Target2 FGFR4 / Mer / Axl Tyrosine Kinase Inhibitors Int1->Target2 Int2->Target2

Divergent synthetic pathways utilizing 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in drug discovery.

By establishing rigorous spectral baselines for the starting material, scientists can rapidly confirm successful downstream modifications (e.g., the disappearance of the C-Cl peak in IR, or the loss of the 3:1 isotopic MS pattern) when designing next-generation kinase inhibitors.

References
  • Park, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. PMC/NIH. Retrieved from[Link]

  • Fairhurst, R., et al. (2020). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 335654-06-3), a pivotal intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. We will delve into its chemical and physical properties, established synthetic protocols, reactivity, and its crucial role in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important building block.

Physicochemical and Spectroscopic Profile

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol .[1][2][3][4] It typically appears as a white to yellow or brown solid.[3]

Table 1: Physicochemical Properties of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueSource(s)
CAS Number 335654-06-3[1]
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2][4]
Appearance White to yellow to brown solid[3]
LogP 1.6113[2]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

While an experimentally determined melting point is not consistently reported across publicly available literature, its solid form at room temperature is well-established. For accurate characterization, it is imperative to rely on a Certificate of Analysis from a reputable supplier, which should include detailed spectroscopic data.

Although publicly available spectra for this specific compound are scarce, typical analytical data for pyrrolo[2,3-d]pyrimidine derivatives can be found in various research articles. For 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a Certificate of Analysis would ideally include:

  • ¹H NMR: To confirm the proton environments of the pyrrole and pyrimidine rings.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • HPLC: To determine the purity of the material.

Many chemical suppliers offer to provide this documentation upon request.[5]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves the selective dehalogenation of a di-chlorinated precursor.[6] This method is favored for its relatively mild conditions and good overall yield.[6]

Synthetic Pathway Overview

The synthesis commences with the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. To facilitate selective dechlorination at the more reactive C4 position, the pyrrole nitrogen (N7) is first protected. This is followed by catalytic hydrogenation to remove the C4-chloro group, and subsequent deprotection to yield the desired product.

G A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B N7-Protected Intermediate A->B  Protection (e.g., Boc₂O, DMAP)   C Selectively Dechlorinated Intermediate B->C  Catalytic Hydrogenation (e.g., H₂, Pd/C)   D 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D  Deprotection (e.g., TFA or HCl)  

Caption: Synthetic pathway for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol

The following is a representative, multi-step protocol adapted from the patent literature, which describes a scalable synthesis.[6]

Step 1: Protection of the Pyrrole Nitrogen

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., THF), add a base such as diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting N-Boc protected intermediate can be purified by recrystallization.

Rationale: The protection of the N7-H is crucial to prevent side reactions during the subsequent reduction step and to improve the solubility of the starting material in organic solvents. The Boc group is a common choice due to its stability and ease of removal under acidic conditions.

Step 2: Selective Dechlorination

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenation at atmospheric pressure until the selective removal of the C4-chloro group is complete.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the selectively dechlorinated intermediate.

Rationale: The C4-chloro position is more susceptible to nucleophilic attack and reduction than the C2-chloro position due to the electronic effects of the fused pyrrole ring and the adjacent nitrogen atoms. Catalytic hydrogenation is a clean and efficient method for this selective reduction.

Step 3: Deprotection

  • The N-Boc protected, selectively dechlorinated intermediate is dissolved in a suitable solvent (e.g., dichloromethane or methanol).

  • An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added to cleave the Boc protecting group.

  • The reaction is stirred at room temperature until deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to afford 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a total yield of approximately 63.0%.[6]

Chemical Reactivity and Role in Medicinal Chemistry

The chemical utility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine stems from the reactivity of the C2-chloro substituent and the N7-H of the pyrrole ring. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2-chloro group susceptible to nucleophilic aromatic substitution (SₙAr).[7][8][9][10]

Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction of this intermediate in drug synthesis is the SₙAr reaction, where the chlorine atom is displaced by a nucleophile, typically an amine. This reaction is fundamental to the synthesis of a wide range of kinase inhibitors. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the amine and the solvent conditions.

G cluster_0 SₙAr Mechanism A 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Meisenheimer-like Intermediate A->B + R-NH₂ C Substituted Product B->C - HCl Nuc R-NH₂ (Nucleophile)

Caption: General mechanism of SₙAr on the pyrrolopyrimidine core.

The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and serves as an excellent "hinge-binding" motif for kinase inhibitors.[11] In the context of Janus kinases (JAKs), this scaffold forms crucial hydrogen bonds with the hinge region of the ATP-binding site, effectively blocking the kinase's activity.

The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in various autoimmune diseases.[12] Cytokines binding to their receptors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and regulate gene transcription. By blocking the ATP-binding site of JAKs, inhibitors built upon the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold prevent this phosphorylation cascade, thereby downregulating the inflammatory response.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine core) Tofacitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Commercial Availability and Quality Control

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available from a variety of suppliers catering to the research and development sector. The purity of the material is a critical parameter, especially when used in the synthesis of active pharmaceutical ingredients (APIs).

Table 2: Selected Suppliers of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

SupplierTypical PurityNotes
Sigma-Aldrich≥98%Often sold under their AldrichCPR brand.[3]
ChemScene≥95%Provides computational chemistry data.[2]
BLDpharmVariesOffers documentation such as NMR, HPLC, LC-MS.[5]
Apollo Scientific98%Provides detailed safety information.
PharmaffiliatesHigh PurityMarketed as a pharmaceutical intermediate.[4]

It is standard practice to request a lot-specific Certificate of Analysis (CoA) upon purchase to verify the identity and purity of the compound. The CoA should include results from HPLC, NMR, and MS analyses.

Safety, Handling, and Storage

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Many suppliers recommend storage at 2-8°C under an inert atmosphere.[3][5]

Disposal: Dispose of this chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a gateway to a class of highly effective targeted therapies. Its well-defined synthesis and predictable reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, handling, and role in the context of kinase inhibition is essential for its effective and safe use in the laboratory and in the broader drug discovery and development process. As the demand for selective kinase inhibitors continues to grow, the importance of this versatile building block is set to increase, paving the way for new treatments for a range of diseases.

References

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR.
  • ChemicalBook. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1.
  • BLDpharm. 335654-06-3|2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemScene. 335654-06-3 | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Sigma-Aldrich. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Pharmaffiliates. CAS No : 335654-06-3 | Product Name : 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • NIST. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-. NIST Chemistry WebBook.
  • CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PubMed.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • An Improved Process For The Preparation Of 2,4 Dichloro 7 H Pyrrole(2,3 D) Pyrimidine.
  • ResearchGate. Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • ChemicalBook. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • ACS Publications.
  • Chemistry LibreTexts. 16.
  • ResearchGate. Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors.
  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Significance of the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-chloropyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core, an isomeric form of purine also known as 7-deazapurine, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its structure is recognized as a "privileged scaffold," a molecular framework that is frequently found in clinically successful drugs due to its ability to interact with a wide range of biological targets.[3] This scaffold is particularly prominent in the development of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[1][4]

Within this important class of compounds, 2-chloropyrrolo[2,3-d]pyrimidine stands out as a pivotal building block.[5] The chlorine atom at the C-2 position serves as a versatile synthetic handle, enabling a vast array of chemical transformations. This guide offers a comprehensive exploration of the reactivity and stability of 2-chloropyrrolo[2,3-d]pyrimidine, providing researchers, chemists, and drug development professionals with the technical insights required to effectively utilize this key intermediate in their synthetic endeavors.[6]

Physicochemical Properties and Structural Attributes

The utility of 2-chloropyrrolo[2,3-d]pyrimidine in a laboratory setting is dictated by its fundamental physicochemical properties. Understanding these characteristics is the first step toward successful experimental design.

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₄ClN₃[5][7]
Molecular Weight ~153.57 g/mol [5][7]
Appearance White to yellow or brown solid.
Melting Point Varies by source; typically in the range of 170-175°C.[8]
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.[8]
Storage Conditions Store in a cool, dry place (2-8°C recommended), under an inert atmosphere, and protected from moisture and incompatible materials.[9]

The molecule's structure consists of an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring. The chlorine atom at the C-2 position, coupled with the electron-withdrawing nature of the pyrimidine ring nitrogens, renders this position electrophilic and thus the primary site for chemical modification.

Core Reactivity and Key Transformations

The reactivity of 2-chloropyrrolo[2,3-d]pyrimidine is dominated by the chemistry of its C2-Cl bond. This functionality allows for a diverse range of modifications, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C-2 chlorine atom by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-type intermediate and is a cornerstone for introducing heteroatom-based functionalities.

Caption: General mechanism for SNAr at the C-2 position.

Common nucleophiles include primary and secondary amines, thiols, and alkoxides, allowing for the synthesis of amino, thioether, and ether derivatives, respectively.[8]

  • Reaction Setup: To a solution of 2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a suitable solvent such as n-butanol or DMF, add the desired amine (1.5-2.0 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Heating: Heat the reaction mixture at 80-120°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the functionalization of heteroaromatic halides. For 2-chloropyrrolo[2,3-d]pyrimidine, Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for creating C-C and C-N bonds, respectively.

This reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C-2 position. It offers broad functional group tolerance and reliable outcomes.[10]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-Cl(L2) Pd0->OxAdd Oxidative Addition (R-Cl) Transmetal R-Pd(II)-R'(L2) OxAdd->Transmetal Transmetalation (R'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Product R-R' Transmetal->RedElim RCl 2-chloro-pyrrolo [2,3-d]pyrimidine Boronic R'-B(OR)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In an oven-dried flask, combine 2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[11]

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water or DME). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

For forming C-N bonds, particularly with less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination is an indispensable tool.[11][12] It allows for the coupling of a wide variety of primary and secondary amines.

  • Reaction Setup: To a flask, add 2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) (1.5-2.0 equiv.).[13]

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Purge the vessel with an inert gas.

  • Heating: Heat the mixture, typically between 80-110°C, and monitor for completion.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the resulting residue using flash column chromatography.

Stability Profile and Degradation Considerations

While 2-chloropyrrolo[2,3-d]pyrimidine is generally stable under standard laboratory conditions, its long-term integrity depends on controlling several environmental factors.[8]

FactorImpact on StabilityMitigation Strategy
pH Susceptible to decomposition in the presence of strong acids or bases.[8][14] The pyrimidine ring can be susceptible to hydrolytic cleavage under harsh pH conditions.Avoid exposure to strong acids/alkalis during storage and work-up where possible. Use buffered or neutral conditions.
Moisture Prolonged exposure to moisture can lead to slow hydrolysis.[8]Store in a tightly sealed container in a desiccator or dry, inert atmosphere. Use anhydrous solvents for reactions.
Temperature Thermally labile at high temperatures and reported to decompose before boiling.[8][14]Avoid excessive heating. Store at recommended cool temperatures (2-8°C).
Oxidants The fused heterocyclic system can be susceptible to oxidation.Store away from strong oxidizing agents.

The primary degradation pathway of concern is the hydrolysis of the pyrimidine ring, which can be initiated by attack of water or hydroxide at the electrophilic carbon atoms, ultimately leading to ring opening.

Degradation_Pathway Start 2-chloropyrrolo[2,3-d]pyrimidine Hydrolysis1 Ring-Opened Intermediate (Hypothetical) Start->Hydrolysis1 Hydrolysis (H₂O, strong acid/base) Decomposition Decomposition Products Hydrolysis1->Decomposition Further Degradation

Caption: A potential hydrolytic degradation pathway for the scaffold.

Safe Handling and Storage Protocols

Adherence to proper safety procedures is paramount when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][15]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid all personal contact.[15] After handling, wash hands thoroughly with soap and water.

  • Storage: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated location.[8][15] It should be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

2-chloropyrrolo[2,3-d]pyrimidine is a high-value intermediate whose reactivity is centered on the C2-Cl bond. Its amenability to nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions makes it an exceptionally versatile platform for the synthesis of diverse compound libraries. Researchers can confidently leverage this building block to accelerate drug discovery programs by understanding its reactivity, exercising caution regarding its stability under harsh conditions, and adhering to safe handling practices. The insights and protocols provided in this guide serve as a foundation for the strategic and successful application of this important 7-deazapurine derivative.

References

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science.
  • Liang, T., Yang, Y., Wang, J., Xie, Z., & Chen, X. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini-Reviews in Medicinal Chemistry, 23(10), 1118–1136. Available from: [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Archiv der Pharmazie, 356(10), e2300185. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society. Available from: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3606. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. Available from: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Available from: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017). Taylor & Francis Online. Available from: [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Available from: [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PMC. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). MDPI. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. Available from: [Link]

Sources

The Strategic Core: Unlocking Drug Discovery with 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics has led medicinal chemists to explore a vast chemical space, yet certain molecular scaffolds consistently emerge as privileged structures, offering a robust foundation for the development of potent and selective drugs. Among these, the pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has garnered significant attention, particularly as a framework for kinase inhibitors. This guide provides a deep dive into a key intermediate that unlocks the potential of this scaffold: 2-chloro-1H-pyrrolo[2,3-d]pyrimidine. We will explore its synthesis, reactivity, and strategic application in the design of targeted therapies, offering insights grounded in practical laboratory experience and established scientific principles.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework in Kinase Inhibition

The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to the adenine base of ATP makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] This inherent mimicry provides a strong binding affinity to the ATP-binding pocket of a wide range of kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them a prime target for therapeutic intervention.[3]

The strategic value of the 2-chloro-1H-pyrrolo[2,3-d]pyrimidine intermediate lies in the reactivity of the C2-chloro substituent. This halogen atom serves as a versatile chemical handle, enabling the introduction of a diverse array of substituents through well-established cross-coupling methodologies. This modularity allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of optimizing drug candidates for potency, selectivity, and desirable pharmacokinetic properties.

Synthesis of the Core Intermediate: A Step-by-Step Approach

The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

From Diol to Dichloro: The Crucial Chlorination Step

The initial and critical transformation is the conversion of the diol to the highly reactive 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine [4][5]

  • Reaction Setup: To a suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene, slowly add phosphorus oxychloride (3 equivalents) with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Gently warm the reaction mixture to 70°C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) dropwise over a period of 2.5 hours. The exothermic nature of this addition necessitates slow and controlled delivery to maintain the reaction temperature.

  • Reaction Progression: After the addition of DIPEA is complete, raise the temperature to approximately 106°C and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of water and ethyl acetate. Stir the biphasic mixture overnight.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by column chromatography on silica gel.

Causality Insight: The use of DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dichloro product. The high reaction temperature is necessary to overcome the activation energy of the chlorination reaction.

Selective Dechlorination: Isolating the Key Intermediate

With the 2,4-dichloro intermediate in hand, the next step is a selective dechlorination at the C4 position to yield the target 2-chloro-1H-pyrrolo[2,3-d]pyrimidine. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine [6]

  • Protection (Optional but Recommended): To enhance selectivity, the pyrrole nitrogen (N7) of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is often protected, for instance, with a di-tert-butyl dicarbonate (Boc) group.

  • Hydrogenation: The protected or unprotected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation at atmospheric pressure in the presence of a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine) to scavenge the generated HCl.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated.

  • Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., treatment with hydrochloric acid in methanol for a Boc group).

  • Purification: The crude product is purified by crystallization or column chromatography to afford pure 2-chloro-1H-pyrrolo[2,3-d]pyrimidine.

Trustworthiness Note: The selective dechlorination at C4 is favored due to the higher electron density at this position compared to C2, making it more susceptible to reduction. The choice of catalyst and reaction conditions is critical to avoid over-reduction to the fully dechlorinated pyrrolo[2,3-d]pyrimidine.

Diagram of the Synthesis Workflow

Synthesis_Workflow Start 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol Intermediate1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate1 POCl₃, DIPEA, Toluene, 106°C FinalProduct 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Intermediate1->FinalProduct H₂, Pd/C, Base

Caption: Synthetic route to 2-chloro-1H-pyrrolo[2,3-d]pyrimidine.

Unleashing Chemical Diversity: Key Coupling Reactions

The true power of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine as a building block lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient installation of diverse functionalities at the C2 position, a key region for modulating kinase selectivity and potency.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[7] In the context of our core intermediate, this allows for the introduction of various aryl and heteroaryl groups at the C2 position.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine [8][9]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-chloro-1H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., Na₃PO₄, 3 equivalents).

  • Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is instrumental in introducing a wide range of primary and secondary amines at the C2 position of the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Buchwald-Hartwig Amination of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine [11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with 2-chloro-1H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.2 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Authoritative Grounding: The choice of ligand in both Suzuki-Miyaura and Buchwald-Hartwig reactions is critical for the reaction's success. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

Application in Drug Discovery: The Case of JAK Inhibitors

The utility of the 2-chloro-1H-pyrrolo[2,3-d]pyrimidine scaffold is exemplified by its central role in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its overactivation is implicated in a variety of autoimmune diseases and cancers.[14]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct route for transmitting signals from extracellular cytokine receptors to the nucleus, leading to the transcription of target genes.[15][16] The process can be summarized as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[3]

Mechanism of Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as the FDA-approved drug Tofacitinib, act as ATP-competitive inhibitors of JAKs.[17] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of JAKs and STATs, thereby blocking the downstream signaling cascade.[18]

Diagram of JAK-STAT Signaling and Inhibition

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Derivative (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Transcription Regulation

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrrolo[2,3-d]pyrimidine-based kinase inhibitors has yielded valuable structure-activity relationship (SAR) data. These insights guide the rational design of more potent and selective inhibitors.

Position of SubstitutionFunctional Group/MoietyImpact on Activity
C2 Small to medium-sized aryl or heteroaryl groupsGenerally well-tolerated and can enhance potency and selectivity.[19]
Primary and secondary aminesCrucial for interacting with the hinge region of the kinase and can significantly impact selectivity.[20]
C4 Anilino groupsOften a key determinant of potency against various kinases, including EGFR.[19]
Substituted amines (as in Tofacitinib)Critical for achieving high affinity and selectivity for specific JAK isoforms.[17]
N7 Alkyl or substituted alkyl groupsCan influence solubility and cell permeability. Protection of this position is often necessary during synthesis.[5]

Conclusion and Future Directions

The 2-chloro-1H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone in modern drug discovery, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the versatility of the C2-chloro group provide a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. The successful development of drugs like Tofacitinib is a testament to the potential of this core structure.

Future research will likely focus on the development of even more selective inhibitors by exploring novel substitutions at the C2 and C4 positions. Furthermore, the application of this scaffold is expanding beyond JAK inhibitors to target other kinase families implicated in a range of diseases. As our understanding of cellular signaling pathways deepens, the strategic deployment of versatile intermediates like 2-chloro-1H-pyrrolo[2,3-d]pyrimidine will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.

References

  • JAK-STAT Signaling and Inhibition in Immunological Diseases. Available at: [Link]

  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib – pharmacology, mechanism of action, side effects - Armando Hasudungan. Available at: [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. Available at: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Available at: [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. Available at: [Link]

  • The possible mode of action of Tofacitinib, a JAK inhibitor - SciSpace. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. Available at: [Link]

  • A deep dive on tofacitinib's mode of action | MDedge - The Hospitalist. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Synthesis of Tofacitinib - 中国医药工业杂志. Available at: [Link]

  • Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction - RSC Publishing. Available at: [Link]

  • Palladium-catalysed site-selective arene ortho C-H fluoroalkoxylation of 4-aryl-pyrrolo[2,3- d]pyrimidines - PubMed. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF TOFACITINIB AND INTERMEDIATES THEREOF - European Patent Office - EP 2935216 B1 - Googleapis.com. Available at: [Link]

  • Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate - Eureka. Available at: [Link]

  • CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof - Google Patents.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to the purine core of nucleobases allows compounds bearing this motif to interact with a wide array of biological targets, often with enhanced potency and improved pharmacokinetic properties compared to their purine counterparts. The replacement of the N7 nitrogen with a carbon atom fundamentally alters the electronic and metabolic properties of the molecule, making it a valuable building block in the design of kinase inhibitors, antiviral agents, and other therapeutics. 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is a key intermediate, providing a reactive handle for further functionalization through nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.

This application note provides a detailed, two-step protocol for the synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, starting from the readily available 2,4-dichloropyrimidine. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental steps to ensure successful execution.

Overall Synthetic Strategy

The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloropyrimidine is achieved in two main stages:

  • Regioselective Amination: The first step involves the selective reaction of 2,4-dichloropyrimidine with ammonia to furnish 4-amino-2-chloropyrimidine. This regioselectivity is a key feature of the reactivity of dichloropyrimidines.

  • Annulation of the Pyrrole Ring: The second stage involves the construction of the fused pyrrole ring. This is accomplished by reacting 4-amino-2-chloropyrimidine with a protected form of chloroacetaldehyde, such as aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Pyrrole Ring Annulation 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 4-Amino-2-chloropyrimidine 4-Amino-2-chloropyrimidine 2,4-Dichloropyrimidine->4-Amino-2-chloropyrimidine NH3 (aq) Intermediate Adduct Intermediate Adduct 4-Amino-2-chloropyrimidine->Intermediate Adduct Heat Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Intermediate Adduct 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Intermediate Adduct->2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Acid-catalyzed cyclization G Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Intermediate Start->Intermediate + NH3 Product 4-Amino-2-chloropyrimidine Intermediate->Product - Cl-

Caption: Simplified mechanism of regioselective amination.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloropyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add 2,4-dichloropyrimidine (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: Add aqueous ammonia (a sufficient excess) to the flask.

  • Reaction Conditions: Stir the mixture and heat to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the crude product successively with ethanol and water.

    • Dry the solid to obtain the crude 4-amino-2-chloropyrimidine.

  • Purification:

    • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:1 v/v).

    • Dry the purified white solid under vacuum.

Quantitative Data:

ParameterValue
Starting Material2,4-Dichloropyrimidine
ReagentAqueous ammonia
Product4-Amino-2-chloropyrimidine
Typical Yield80-85% [1]
Melting Point155-159 °C [1]

Part 2: Synthesis of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

Reaction Mechanism and Rationale

The formation of the pyrrole ring involves a condensation reaction between 4-amino-2-chloropyrimidine and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular cyclization. The aminoacetaldehyde diethyl acetal serves as a protected form of the unstable aminoacetaldehyde. Under acidic conditions, the acetal is hydrolyzed to reveal the aldehyde functionality, which then undergoes intramolecular electrophilic attack on the electron-rich C5 position of the pyrimidine ring, followed by dehydration to afford the aromatic pyrrolo[2,3-d]pyrimidine core.

Detailed Experimental Protocol

Materials:

  • 4-Amino-2-chloropyrimidine

  • Aminoacetaldehyde diethyl acetal

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-amino-2-chloropyrimidine (1 equivalent) and aminoacetaldehyde diethyl acetal (1.5-2 equivalents).

  • Condensation: Heat the mixture at a temperature of approximately 130-140 °C for 2-3 hours.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid. An exothermic reaction will occur.

    • Heat the mixture to reflux for a short period (e.g., 15-30 minutes) to ensure complete cyclization.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7-8.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

ParameterValue
Starting Material4-Amino-2-chloropyrimidine
ReagentAminoacetaldehyde diethyl acetal
Product2-Chloro-1H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
AppearanceWhite to off-white solid

Characterization of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.36 (br s, 1H, NH), 7.61 (dd, J = 2.4, 3.4 Hz, 1H, H-6), 6.64 (dd, J = 1.7, 3.5 Hz, 1H, H-5).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 151.7, 151.6, 150.2, 133.5, 116.3, 50.1.

Troubleshooting and Safety Considerations

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride (if used in alternative chlorination steps not detailed here) is highly corrosive and reacts violently with water; handle with extreme care.

  • Regioselectivity in Amination: While the C4 position of 2,4-dichloropyrimidine is more reactive, prolonged reaction times or higher temperatures in the amination step could lead to the formation of the 2,4-diaminopyrimidine byproduct. Monitor the reaction closely by TLC.

  • Hydrolysis of Acetal: Ensure that the acidic conditions in the cyclization step are sufficient to completely hydrolyze the diethyl acetal. Incomplete hydrolysis will result in low yields of the final product.

  • Purification: The final product may require careful purification by column chromatography to remove any unreacted starting materials or side products.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Amino-1H-pyrrolo[2,3-d]pyrimidines

The 1H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry and drug development.[1] Molecules incorporating this heterocyclic system exhibit a wide array of biological activities, including potent inhibition of various protein kinases, making them crucial components in the development of targeted therapies for cancer and inflammatory diseases.[1][2][3][4] The synthesis of 2-amino derivatives of this scaffold is a key strategic step in the elaboration of these complex molecules.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or pseudohalides, often under milder conditions and with greater functional group tolerance than classical methods like the Ullmann condensation.[5][6]

However, applying this methodology to electron-rich, nitrogen-containing heterocycles like 2-chloro-1H-pyrrolo[2,3-d]pyrimidine presents unique challenges. The electron-rich nature of the substrate can render the initial oxidative addition step difficult, while the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination.[7][8] This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice to successfully navigate the Buchwald-Hartwig amination of this important substrate class.

The Catalytic Cycle: Mechanism of Action

Understanding the reaction mechanism is fundamental to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[5][6][9]

The three key stages are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for challenging substrates like aryl chlorides.[8][10]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The desired C-N bond is formed as the 2-amino-1H-pyrrolo[2,3-d]pyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[5][6][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Cl - L amido_complex Pd(II)-Amido Complex oa_complex->amido_complex + HNR¹R² + Base - [Base-H]Cl amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product center_node

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for a Successful Coupling

The success of the amination of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source & Pre-catalysts : While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined pre-catalysts are highly recommended for improved reactivity and reproducibility.[7] Pre-catalysts, which feature the ligand already coordinated to the palladium center, ensure the efficient generation of the active Pd(0) species in solution. For a substrate like 2-chloro-7-azaindole, a close isomer, a BrettPhos pre-catalyst has proven highly effective.[11][12]

  • Ligand Selection (The Critical Choice) : This is arguably the most important parameter. Aryl chlorides are notoriously less reactive than bromides or iodides.[8] Furthermore, the heterocyclic substrate can act as a ligand itself, poisoning the catalyst.[7] To overcome these challenges, bulky, electron-rich phosphine ligands are required.[10] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, outcompeting potential side reactions.

    • Recommended Ligands : Biarylmonophosphine ligands (Buchwald ligands) such as BrettPhos , XPhos , and RuPhos are excellent choices. BrettPhos, in particular, has demonstrated success in the amination of the closely related N-free 2-chloro-7-azaindole scaffold.[11][13][14][15]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center. The choice of base can also influence catalyst activity and substrate stability.

    • Common Choices :

      • LiHMDS (Lithium bis(trimethylsilyl)amide) : A very strong, soluble base that has been shown to be effective for this type of substrate.[11][12][15]

      • NaOtBu (Sodium tert-butoxide) : A powerful and commonly used base, but it can be incompatible with base-sensitive functional groups like esters.[10][15]

      • Cs₂CO₃ (Cesium Carbonate) : A weaker base that offers excellent tolerance for sensitive functional groups.[10][16][17]

  • Solvent : The solvent must be anhydrous and thoroughly degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

    • Standard Solvents : Aprotic solvents such as THF , 1,4-Dioxane , and Toluene are typically used.[10][18] THF was the solvent of choice in the successful amination of 2-chloro-7-azaindole.[11][12]

Detailed Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the amination of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine, adapted from highly successful procedures on analogous systems.[11][12][13]

Materials:

  • 2-chloro-1H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium Pre-catalyst (e.g., BrettPhos Palladacycle, 2-5 mol%)

  • Ligand (e.g., BrettPhos, 2-5 mol%)

  • Base (e.g., LiHMDS (1M in THF), 2.0-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add the 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, palladium pre-catalyst, and ligand (if not using a pre-catalyst where the ligand is already incorporated).

  • Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]

  • Reagent Addition : Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Amine & Base Addition : Add the amine, either neat if it is a liquid or as a solution in the reaction solvent. Follow this with the dropwise addition of the base (e.g., LiHMDS solution).

  • Heating & Monitoring : Heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Workup : Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[19]

  • Extraction : Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired 2-amino-1H-pyrrolo[2,3-d]pyrimidine product.

Reaction Scope and Optimization Data

The following table summarizes successful conditions reported for the closely related 2-chloro-7-azaindole, providing a strong basis for substrate and condition screening.

Amine SubstratePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference
DiphenylamineBrettPhos Precat. (5)BrettPhos (5)LiHMDS (2.4)THF65 °C / 16 h91[12]
AnilineBrettPhos Precat. (5)BrettPhos (5)LiHMDS (2.4)THF65 °C / 16 h60[12]
4-FluoroanilineBrettPhos Precat. (5)BrettPhos (5)LiHMDS (2.4)THF65 °C / 16 h72[12]
N-EthylanilineBrettPhos Precat. (5)BrettPhos (5)LiHMDS (2.4)THF65 °C / 16 h60[12]
MorpholineBrettPhos Precat. (5)BrettPhos (5)LiHMDS (2.4)THF65 °C / 16 h85[12]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst : Presence of oxygen or moisture.[7]Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use a new bottle of catalyst/ligand. Consider using a pre-catalyst for consistency.[7]
Poor Ligand Choice : Ligand is not bulky/electron-rich enough for the chloro substrate.Screen a panel of bulky biarylphosphine ligands (e.g., BrettPhos, XPhos, RuPhos).
Insufficient Base Strength : The chosen base is not strong enough to facilitate deprotonation.Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LiHMDS).
Formation of Hydrodehalogenated Byproduct Competing Reaction Pathway : β-hydride elimination can compete with reductive elimination.[5][6]This is often ligand-dependent. A bulkier ligand can sterically disfavor this pathway and promote the desired reductive elimination. Lowering the reaction temperature may also help.
Formation of Palladium Black Catalyst Decomposition : Reaction temperature may be too high, or impurities may be present.Lower the reaction temperature and potentially increase the reaction time.[7] Ensure high purity of all reagents and solvents.
Reaction Stalls Catalyst Inhibition : The product or substrate may be coordinating to the palladium center.Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes mitigate this by favoring ligand coordination over substrate/product coordination.[20]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-1H-pyrrolo[2,3-d]pyrimidines, provided that the reaction conditions are carefully chosen to address the specific challenges of this heterocyclic substrate. The use of modern, bulky biarylphosphine ligands such as BrettPhos, in combination with a strong base and rigorously inert conditions, is critical for success. The protocols and troubleshooting guide presented here offer a robust framework for researchers to efficiently access this valuable class of compounds for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. PubMed. [Link]

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. PubMed. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]

  • WO2007012953 - PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media. Taylor & Francis Online. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. [Link]

Sources

Application Notes and Protocols for N-Alkylation and N-Glycosylation of the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to the purine core of essential biomolecules like adenosine and guanosine allows it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[1][2][3] This has led to the development of numerous potent therapeutic agents with anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

The functionalization of the pyrrolo[2,3-d]pyrimidine core at the N7 position of the pyrrole ring through N-alkylation and N-glycosylation is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1][4] N-alkylation allows for the introduction of various lipophilic or functionalized side chains, which can enhance binding to target proteins.[4] N-glycosylation, the attachment of a sugar moiety, leads to the formation of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies.[2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the N-alkylation and N-glycosylation of the pyrrolo[2,3-d]pyrimidine core. It is designed for researchers, scientists, and drug development professionals seeking to synthesize and explore the therapeutic potential of this versatile heterocyclic system. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just a set of instructions, but also the rationale behind the experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Part 1: N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Core

N-alkylation of the pyrrole nitrogen (N7) of the pyrrolo[2,3-d]pyrimidine scaffold is a fundamental transformation for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The choice of methodology depends on the specific substrate, the desired alkyl group, and the required scale of the reaction.

Mechanistic Considerations and Regioselectivity

The N-alkylation of pyrrolo[2,3-d]pyrimidines typically proceeds via a nucleophilic substitution (SN2) reaction. The pyrrole nitrogen is first deprotonated by a suitable base to form a nucleophilic anion, which then attacks the alkylating agent (e.g., an alkyl halide).

A key challenge in the N-alkylation of purine analogs is controlling the regioselectivity. The pyrrolo[2,3-d]pyrimidine core has multiple potential sites for alkylation, primarily the N7 and N9 positions. The N7 position is generally more nucleophilic and sterically accessible, often leading to the desired product. However, the reaction conditions, including the choice of base, solvent, and counter-ion, can significantly influence the N7/N9 selectivity.

Common N-Alkylation Methodologies

Two widely employed methods for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core are the use of a strong base like sodium hydride (NaH) and the application of phase-transfer catalysis (PTC).

Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. This method is often used for its high reactivity and the clean formation of the sodium salt of the heterocycle.

Causality Behind Experimental Choices:

  • Base: NaH is a powerful base, ensuring complete deprotonation of the relatively acidic pyrrole N-H. This is particularly useful for less reactive alkylating agents.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the pyrrolo[2,3-d]pyrimidine and the resulting anion. It is crucial to use anhydrous solvents as NaH reacts violently with water.

  • Temperature: The deprotonation is usually performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the alkylation to completion.

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can deprotonate the pyrrolo[2,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: TBAB is a commonly used PTC catalyst due to its good solubility in both organic and aqueous phases. It forms an ion pair with the hydroxide or carbonate anion, which is then soluble in the organic phase.

  • Base: A moderately strong, inexpensive base like potassium carbonate (K2CO3) or potassium hydroxide (KOH) is often used in the aqueous phase. This avoids the need for strong, moisture-sensitive bases like NaH.

  • Solvent System: A biphasic system of a non-polar organic solvent (e.g., toluene or dichloromethane) and water is used. This allows for easy separation of the product from the inorganic base and salts during work-up.

Experimental Protocols

This protocol describes a general and robust method for the N-alkylation of the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Self-Validation:

  • TLC Analysis: The product should have a different Rf value compared to the starting material.

  • LC-MS Analysis: The mass spectrum should show the expected molecular ion peak for the N-alkylated product.

  • NMR Spectroscopy: 1H NMR should show characteristic signals for the introduced alkyl group, and the N-H proton signal of the starting material should be absent.

This protocol provides an alternative method that is often milder and easier to work up.

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative

  • Alkyl halide

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve the pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) and TBAB (0.1 eq) in toluene.

  • Add a solution of K2CO3 (3.0 eq) in water.

  • Add the alkyl halide (1.2 eq) to the biphasic mixture.

  • Stir the reaction vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
MethodBaseSolventTemperatureTypical YieldAdvantagesDisadvantages
Standard Alkylation K2CO3AcetonitrileRT to RefluxGood to ExcellentSimple, common reagentsMay require heating
Phase-Transfer Catalysis K2CO3 / H2OTolueneRT to 80 °CGood to ExcellentMilder conditions, easy work-upRequires a catalyst
Visualization of N-Alkylation Workflow

N_Alkylation_Workflow start Start: Pyrrolo[2,3-d]pyrimidine reagents Add Base (e.g., K2CO3) & Alkyl Halide in Solvent start->reagents reaction Reaction (Stirring/Heating) reagents->reaction workup Work-up (Filtration/Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core.

Part 2: N-Glycosylation of the Pyrrolo[2,3-d]pyrimidine Core

N-glycosylation is the key step in the synthesis of pyrrolo[2,3-d]pyrimidine nucleoside analogs, which are of immense importance in antiviral and anticancer drug discovery. The stereoselective formation of the glycosidic bond is a critical challenge in this process.

Mechanistic Insights: The Vorbrüggen Glycosylation

The most widely used method for the synthesis of N-nucleosides is the Vorbrüggen glycosylation.[2] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative (glycosyl donor), typically an acylated sugar, in the presence of a Lewis acid catalyst.

Key Mechanistic Steps:

  • Silylation of the Nucleobase: The pyrrolo[2,3-d]pyrimidine is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to increase its nucleophilicity and solubility in organic solvents.

  • Formation of the Oxocarbenium Ion: The Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the glycosyl donor, leading to the formation of a highly reactive oxocarbenium ion intermediate.

  • Nucleophilic Attack: The silylated nucleobase attacks the oxocarbenium ion, forming the glycosidic bond. The stereochemical outcome of this step is often influenced by neighboring group participation from the protecting group at the C2' position of the sugar. An acyl group at C2' typically leads to the formation of the thermodynamically more stable β-anomer.

Experimental Protocols

This protocol provides a general procedure for the synthesis of a protected pyrrolo[2,3-d]pyrimidine nucleoside.

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable glycosyl donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (ACN) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in anhydrous acetonitrile.

  • Add BSA (2.0-3.0 eq) and heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.

  • Cool the solution to room temperature and add the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).

  • Cool the mixture to 0 °C and add TMSOTf (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected nucleoside.

Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol to yield the final nucleoside.

Self-Validation:

  • NMR Spectroscopy: The formation of the glycosidic bond can be confirmed by the appearance of the anomeric proton signal (H-1') in the 1H NMR spectrum, typically as a doublet. The coupling constant (J-value) between H-1' and H-2' can help determine the anomeric configuration (typically small for β-anomers in ribofuranosides). 2D NMR techniques like HMBC can be used to unambiguously confirm the site of glycosylation (N7 vs. N9).

  • Mass Spectrometry: The mass spectrum should correspond to the expected molecular weight of the nucleoside.

Data Presentation
Glycosylation MethodKey ReagentsCatalystStereoselectivityAdvantages
Vorbrüggen Glycosylation Silylated base, Acylated sugarTMSOTf, SnCl4Generally high for β-anomerMild conditions, good yields, widely applicable
Sodium Salt Method Sodium salt of base, Glycosyl halideNoneVariableAvoids silylation step
Visualization of N-Glycosylation Workflow

N_Glycosylation_Workflow start Start: Pyrrolo[2,3-d]pyrimidine silylation Silylation (e.g., BSA, reflux) start->silylation coupling Glycosylation (Protected Sugar, Lewis Acid) silylation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection (e.g., NH3/MeOH) purification->deprotection product Final Nucleoside deprotection->product

Caption: General workflow for the N-glycosylation of the pyrrolo[2,3-d]pyrimidine core via the Vorbrüggen method.

Conclusion

The N-alkylation and N-glycosylation of the pyrrolo[2,3-d]pyrimidine core are indispensable transformations in the synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently functionalize this important scaffold. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, scientists can troubleshoot and adapt these methods to their specific research goals. The self-validating nature of the described protocols, with clear checkpoints for reaction monitoring and product characterization, ensures the integrity and reproducibility of the synthetic efforts. As the quest for new and improved drugs continues, the versatile chemistry of the pyrrolo[2,3-d]pyrimidine system will undoubtedly play a central role in shaping the future of medicine.

References

  • Patel, M., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 97(6b), 935-942.
  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5575-5587.
  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 931-954.
  • Wikipedia. (n.d.). Synthesis of nucleosides. [Link]

  • Merck Index. (n.d.).
  • Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc. [Link]

  • Ogilvie, K. K., et al. (1976). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 54(16), 2745-2753.
  • Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589–8595. [Link]

  • Seela, F., & Ming, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 115–126. [Link]

  • Cee, V. J., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1158652. [Link]

Sources

Application Notes & Protocols: Synthesis of Potent and Selective RET Kinase Inhibitors from a 2-Chloropyrrolopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting RET Kinase in Oncology

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is fundamental to the normal development and function of several tissues, including the nervous and excretory systems.[1] Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor (GFRα) induces RET dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation, survival, differentiation, and migration.[2][3][4]

However, aberrant, ligand-independent activation of RET is a clinically validated oncogenic driver in various malignancies.[3][5] These alterations primarily manifest as gene fusions (e.g., CCDC6-RET, KIF5B-RET) in non-small cell lung cancer (NSCLC) and papillary thyroid cancer, or as activating point mutations in medullary thyroid cancer (MTC).[6][7][8] The resulting constitutively active RET kinase provides a sustained signal for tumor growth and survival, making it a prime target for therapeutic intervention.[3][5]

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the adenosine of ATP and effectively engage with the hinge region of kinase active sites.[6] This scaffold is the foundation for several FDA-approved kinase inhibitors.[6] This document provides a detailed guide for the synthesis of novel RET kinase inhibitors, starting from the versatile 2-chloropyrrolopyrimidine building block. We will explore key synthetic transformations and provide robust, field-proven protocols for researchers in drug discovery and development.

The RET Signaling Pathway and Mechanism of Inhibition

Oncogenic RET alterations lead to constitutive kinase activity, driving downstream pathways that promote cancer cell proliferation and survival. Selective RET inhibitors, such as those derived from the pyrrolo[2,3-d]pyrimidine scaffold, function by competing with ATP for binding at the kinase's active site, thereby blocking autophosphorylation and halting the oncogenic signaling cascade.

RET_Signaling_Pathway Fig 1: Inhibition of Aberrant RET Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor (Dimerized) RAS RAS/RAF RET->RAS PI3K PI3K/AKT RET->PI3K PLCG PLCγ RET->PLCG Inhibitor RET Inhibitor (e.g., Pyrrolopyrimidine-based) Inhibitor->RET Binds & Inhibits ATP ATP MAPK MAPK/ERK RAS->MAPK Proliferation Cell Proliferation, Survival, & Growth MAPK->Proliferation PI3K->Proliferation PLCG->Proliferation

Caption: Inhibition of aberrant RET signaling by a pyrrolopyrimidine-based inhibitor.

General Synthetic Strategy & Workflow

The synthetic approach leverages the 2-chloropyrrolopyrimidine core as a versatile platform. The chlorine atom at the C2 position serves as a reactive handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions. This modular strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The two cornerstone reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthesis_Workflow Fig 2: General Synthetic Workflow cluster_couplings Key Cross-Coupling Reactions Start 2-Chloropyrrolopyrimidine Starting Material Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Intermediate Functionalized Pyrrolopyrimidine Intermediate Suzuki->Intermediate Buchwald->Intermediate Final Final RET Kinase Inhibitor Intermediate->Final Further Modification

Caption: General workflow for the synthesis of RET inhibitors.

Core Synthetic Protocols

The following protocols are designed to be robust and reproducible. Causality: The success of palladium-catalyzed reactions is critically dependent on maintaining an oxygen-free environment. The Pd(0) catalytic species is readily oxidized to an inactive Pd(II) state, which will quench the catalytic cycle.[9] Therefore, the use of a Schlenk line or glovebox, along with degassed solvents, is mandatory for achieving high yields.[9]

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrrolopyrimidine

Application: This protocol facilitates the formation of a C-C bond, coupling an aryl or heteroaryl boronic acid/ester to the C2 position of the pyrrolopyrimidine core. This is a crucial step for introducing moieties that can interact with specific pockets of the RET kinase active site.

Materials:

  • 2-Chloropyrrolopyrimidine derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water (4:1), DMF)

  • Schlenk flask, condenser, magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyrrolopyrimidine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this purge-refill cycle three times to ensure a completely inert atmosphere.[9]

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[10][11]

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrrolopyrimidine

Application: This protocol enables the formation of a C-N bond, coupling a primary or secondary amine to the C2 position. This is a common strategy for installing groups that can form critical hydrogen bonds with the kinase hinge region.

Materials:

  • 2-Chloropyrrolopyrimidine derivative (1.0 eq)

  • Amine (primary or secondary, 1.1-1.3 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask, condenser, magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous, degassed solvent. Stir for 10-15 minutes at room temperature to allow for catalyst activation.

  • Reagent Addition: To a separate Schlenk flask, add the 2-chloropyrrolopyrimidine derivative (1.0 eq), the amine (1.2 eq), and the base (2.0 eq). Purge and refill with inert gas as described in Protocol 1.

  • Reaction Setup: Transfer the activated catalyst solution to the flask containing the reagents via a cannula or syringe under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12][13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold has yielded critical insights into the features required for potent and selective RET inhibition.

  • Hinge-Binding Moiety: The pyrrolo[2,3-d]pyrimidine core itself is essential for binding to the hinge region of the RET kinase, mimicking the role of adenosine in ATP.[6]

  • Gatekeeper Pocket: One of the most significant challenges in kinase inhibitor design is overcoming resistance mutations. The "gatekeeper" residue (V804 in RET) controls access to a hydrophobic pocket. A mutation to a bulkier residue, like methionine (V804M), can cause steric hindrance and reduce inhibitor efficacy.[4][6] Successful inhibitor design, as demonstrated by compounds like Pralsetinib and Selpercatinib, involves creating molecules that can accommodate this bulkier residue, thus maintaining activity against both wild-type and mutant RET.[6][14]

  • Solvent-Front Modifications: The region of the kinase active site that is exposed to the solvent provides an opportunity to enhance potency and selectivity. Research has shown that introducing moderately polar groups at the C2 position of the pyrrolopyrimidine scaffold can extend into this solvent-front region, leading to a significant increase in enzyme inhibition.[6]

  • Back Pocket Exploration: Extensive SAR studies have explored substitutions extending into the back pocket of the kinase. For instance, moieties like 5-tert-butylisoxazole have been shown to yield low nanomolar potency against both wild-type RET and the V804M mutant.[6]

Data Summary: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the biological activity of representative compounds synthesized using the principles described above. The data highlights the successful identification of potent inhibitors against both wild-type and the clinically relevant V804M gatekeeper mutant RET.

Compound IDR Group at C2RET-wt GI₅₀ (µM)RET V804M IC₅₀ (nM)Cell Line GI₅₀ (µM) (LC-2/ad, RET-CCDC6)
19 4-methoxyphenylamino> 10-1.838 ± 0.05
20 4-fluorophenylamino> 10-1.353 ± 0.09
50 5-tert-butylisoxazol-3-yl-10.4 ± 1.20.354 ± 0.05
55 1-tert-butyl-1H-pyrazol-5-yl-3.9 ± 0.50.136 ± 0.06
59 3-tert-butyl-1-methyl-1H-pyrazol-5-yl0.110 ± 0.022.5 ± 0.30.107 ± 0.004

Data adapted from S. V. N. L. et al., European Journal of Medicinal Chemistry, 2020.[6] GI₅₀ represents the concentration for 50% of maximal inhibition of cell growth. IC₅₀ represents the concentration for 50% of maximal inhibition of enzyme activity.

Conclusion

The 2-chloropyrrolopyrimidine scaffold is a highly effective and synthetically tractable starting point for the development of potent and selective RET kinase inhibitors. By employing robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of compounds for SAR studies. The insights gained from these studies have led to the identification of molecules with low nanomolar potency against both wild-type and drug-resistant mutant forms of RET kinase.[6][15] The continued exploration of this chemical space holds significant promise for developing next-generation targeted therapies for patients with RET-altered cancers.[16][17]

References

  • S. V. N. L, T. T, K. K, et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Johnson, D. O., Johnson, T. W., & Ste-Marie, L. Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development - ACS Publications. [Link]

  • Ciampi, R., & Nikiforow, P. Targeting RET Receptor Tyrosine Kinase Activation in Cancer. AACR Journals. [Link]

  • Regua, A. T., Najjar, M., & Lo, H. W. RET signaling pathway and RET inhibitors in human cancer. PMC. [Link]

  • Regua, A. T., Najjar, M., & Lo, H. W. RET signaling pathway and RET inhibitors in human cancer. PubMed. [Link]

  • Mulligan, L. M. RET receptor signaling: Function in development, metabolic disease, and cancer. J-Stage. [Link]

  • S. V. N. L, T. T, K. K, et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation | Request PDF. ResearchGate. [Link]

  • S. V. N. L, T. T, K. K, et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • Krawczyk, P., & Kowalski, D. M. RET Proto-Oncogene—Not Such an Obvious Starting Point in Cancer Therapy. MDPI. [Link]

  • Wikipedia. RET inhibitor. Wikipedia. [Link]

  • Liu, H., & Yang, M. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. Xia & He Publishing. [Link]

  • Subbiah, V., & Yang, L. RET kinase alterations in targeted cancer therapy. OAE Publishing Inc.. [Link]

  • MD Anderson Cancer Center. RET inhibitors: A treatment for any RET-altered cancer. UT MD Anderson. [Link]

  • Gild, M. L., & Tsang, V. H. M. RET kinase inhibitors for RET-altered thyroid cancers. PMC - NIH. [Link]

  • Weng, S., & Zhang, Y. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

Application Notes and Protocols for the Functionalization at C4 and C6 Positions of the Pyrrolopyrimidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural similarity to the native purine core allows its derivatives to act as potent inhibitors of various enzymes, particularly kinases, by mimicking adenosine triphosphate (ATP).[3][4] Consequently, this scaffold is a cornerstone in the design of therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[5][6]

The biological activity of pyrrolopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The C4 and C6 positions, in particular, are critical nodes for modification, offering vectors to modulate potency, selectivity, and pharmacokinetic properties. Functionalization at these sites allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups that can form key interactions within the active sites of biological targets.[7][8]

This guide provides a comprehensive overview of the principal synthetic strategies for the selective functionalization of the C4 and C6 positions of the pyrrolopyrimidine ring. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key reactions, and offer insights into experimental best practices. The methodologies covered are centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which together form a powerful toolkit for researchers, scientists, and drug development professionals.

Core Concepts: Reactivity of the Pyrrolopyrimidine Ring

The pyrimidine portion of the pyrrolo[2,3-d]pyrimidine scaffold is electron-deficient, which makes the C4 and C6 positions susceptible to nucleophilic attack, especially when bearing a suitable leaving group such as a halogen (e.g., Cl, I). The reactivity is generally higher at the C4 position compared to the C2 and C6 positions. This inherent reactivity allows for selective functionalization through SNAr reactions.

For more complex C-C and C-N bond formations, palladium-catalyzed cross-coupling reactions are indispensable.[1] These methods typically employ a 4- or 6-halo-pyrrolopyrimidine as the electrophilic partner. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, enabling the construction of a vast library of analogues for structure-activity relationship (SAR) studies.[7][9]

General Experimental Workflow for Cross-Coupling Reactions

A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The following workflow is a general guideline for setting up these reactions.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Purification prep1 Oven-dry all glassware setup1 Add solid reagents: - Pyrrolopyrimidine-Halide - Coupling Partner (Boronic Acid, Amine, etc.) - Base (e.g., K₂CO₃, Cs₂CO₃) prep2 Degas solvents (e.g., sparging with Ar/N₂) setup2 Add Pd Catalyst & Ligand setup1->setup2 setup3 Evacuate and backfill vial with Ar/N₂ (3x) setup2->setup3 setup4 Add degassed solvent via syringe setup3->setup4 react1 Heat to specified temperature (conventional or microwave) setup4->react1 react2 Monitor progress via TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench reaction (e.g., with water or sat. NH₄Cl) workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify via flash column chromatography workup4->workup5

General experimental workflow for Pd-catalyzed cross-coupling.

Functionalization at the C4-Position

The C4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a common and commercially available starting material, making the C4 position a primary site for initial derivatization.

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct displacement of the C4-chloro substituent with an amine. The reaction is often driven by heat and can be facilitated by a non-nucleophilic base.

Materials:

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • n-Butanol (n-BuOH)

Procedure: [7]

  • To a round-bottom flask, add 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and dry n-BuOH (approx. 0.1 M solution).

  • Add DIPEA to the mixture and stir for 10 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add the amine, which can be pre-dissolved in a small amount of n-BuOH.

  • Heat the reaction mixture to 120 °C and monitor its progress by TLC or LC-MS. Reactions can take several hours (e.g., 20 h).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate (EtOAc).

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel flash column chromatography.

Protocol 2: C4-Amination via Buchwald-Hartwig Cross-Coupling

For less nucleophilic amines or to achieve broader substrate scope, the Buchwald-Hartwig amination is a superior method.[10][11] It utilizes a palladium catalyst and a specialized phosphine ligand to mediate the C-N bond formation.

Materials:

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Desired amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure: [7][12]

  • To an oven-dried reaction vial, add the 4-chloro-pyrrolopyrimidine derivative, Cs₂CO₃, Pd(OAc)₂, and BINAP.

  • Seal the vial with a septum, and purge with an inert gas (Argon) for 10-15 minutes.

  • Add the desired amine, followed by anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically complete in 1-2 hours).

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography.

Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position.[1][13]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa ar_x Pyrrolopyrimidine-X ar_x->oa pd_complex1 Ar-Pd(II)(X)L₂ oa->pd_complex1 tm Transmetalation pd_complex1->tm pd_complex2 Ar-Pd(II)(R)L₂ tm->pd_complex2 boronic R-B(OH)₂ boronic->tm base Base (e.g., K₂CO₃) base->tm re Reductive Elimination pd_complex2->re re->pd0 product Product (Ar-R) re->product

Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1)

Procedure: [1][7][9]

  • In a reaction vessel, combine the 4-chloro-pyrrolopyrimidine, arylboronic acid, and base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc or DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Functionalization at the C6-Position

Functionalization at the C6 position typically requires a pre-functionalized substrate, such as a 6-halo-pyrrolopyrimidine. Selective halogenation at C6 can be achieved, but often the synthesis starts from a precursor that already contains the desired halogen. The C6 position can also be activated via lithiation.[1]

Protocol 4: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol is analogous to the C4-Suzuki coupling but starts with a C6-halogenated pyrrolopyrimidine. This is often performed on a scaffold that already has a substituent at the C4 position.

Materials:

  • 4-Amino-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)₂Cl₂ (0.1 equiv)

  • Ethanol/Water (4:1)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

Procedure: [7]

  • In a microwave vial, combine the 6-iodo-pyrrolopyrimidine, arylboronic acid, and Na₂CO₃.

  • Add the EtOH/H₂O solvent mixture.

  • Degas the solution with Argon for 10 minutes.

  • Add the Pd(dppf)₂Cl₂ catalyst.

  • Seal the vial and heat in a microwave reactor to 90 °C for 10-20 minutes.

  • Upon completion, cool the reaction, evaporate the solvent, and partition the residue between water and EtOAc.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material using flash column chromatography.

Protocol 5: C6-Amination via Buchwald-Hartwig Cross-Coupling

This protocol details the introduction of an amino group at the C6 position, which is a key step in the synthesis of many kinase inhibitors.[7]

Materials:

  • 4-Substituted-6-(pyridin-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (where the pyridine ring has a chloro substituent for amination) (1.0 equiv)

  • Desired amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure: [7]

  • To a round-bottom flask, add the chloro-substituted C6-aryl pyrrolopyrimidine, the desired amine, and cesium carbonate.

  • Add anhydrous, degassed 1,4-dioxane.

  • Degas the reaction mixture for 10 minutes with Argon.

  • Add Pd(OAc)₂ and BINAP.

  • Heat the mixture at 110 °C for 90 minutes or until completion as monitored by LC-MS.

  • Cool the reaction, evaporate the solvent, and add water to the residue.

  • Extract the aqueous mixture with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can often be used in the next step (e.g., deprotection) without further purification, or it can be purified by chromatography if necessary.

Strategic and Orthogonal Functionalization

For the synthesis of complex molecules, it is often necessary to functionalize the C4 and C6 positions sequentially and with different moieties. The differential reactivity of halogens (I > Br > Cl) in palladium catalysis can be exploited for selective, stepwise couplings. Typically, a more reactive halogen (e.g., iodine) at one position can be coupled while a less reactive halogen (e.g., chlorine) at the other position remains intact for a subsequent, different coupling reaction.

G cluster_path1 Path A: C6 first cluster_path2 Path B: C4 first start 4-Chloro-6-iodo- pyrrolopyrimidine reac1 Suzuki Coupling (Pd(dppf)Cl₂) Ar¹-B(OH)₂ start->reac1 reac3 SₙAr Reaction R₂NH, heat start->reac3 inter1 4-Chloro-6-Ar¹- pyrrolopyrimidine reac1->inter1 reac2 Buchwald-Hartwig (Pd(OAc)₂/BINAP) R₂NH inter1->reac2 final_prod 4-Amino-6-Aryl- pyrrolopyrimidine reac2->final_prod inter2 4-Amino-6-iodo- pyrrolopyrimidine reac3->inter2 reac4 Suzuki Coupling (Pd(dppf)Cl₂) Ar²-B(OH)₂ inter2->reac4 reac4->final_prod

Orthogonal strategies for difunctionalization of the pyrrolopyrimidine core.

Data Summary

The following tables summarize typical conditions and outcomes for the cross-coupling reactions discussed. Yields are highly substrate-dependent.

Table 1: C4-Position Functionalization

Reaction Type Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura Arylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 60-95 [1][7]
Buchwald-Hartwig Amine Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane 110 50-90 [7]

| SNAr | Amine | None | DIPEA | n-BuOH | 120 | 60-85 |[7] |

Table 2: C6-Position Functionalization

Reaction Type Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura Arylboronic acid Pd(dppf)₂Cl₂ Na₂CO₃ EtOH/H₂O 90 (MW) 70-95 [7]
Buchwald-Hartwig Amine Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane 110 65-90 [7]

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 55-85 |[1] |

Troubleshooting and Insights

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Using a palladium pre-catalyst can sometimes improve reliability.[10]

  • Side Reactions (Hydrodehalogenation): The premature reduction of the aryl-halide starting material can compete with the desired coupling. This can sometimes be mitigated by using a less sterically hindered ligand or a weaker base.

  • Poorly Soluble Reagents: If reagents have poor solubility, the reaction rate can be slow. Switching to a different solvent system (e.g., DMF, Toluene) or increasing the temperature may help.

  • N-7 Protection: The pyrrole N-7 proton is acidic and can interfere with certain reactions, particularly those involving strong bases like lithiation. Protection of this nitrogen, often with a SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc group, is a common strategy to prevent side reactions and improve solubility.[7] The SEM group is particularly useful as it is stable to many cross-coupling conditions but can be removed later with fluoride sources or strong acid.

References

  • Al-Blewi, F., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Tumkevicius, S., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds.
  • Davoodnia, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Gasparyan, H., et al. (2025).
  • Gudbrandsen, K. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • Sun, Z., et al. (2024).
  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Sabat, N., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
  • Gangjee, A., et al. (2012). Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Inhibitors of de Novo Purine Biosynthesis with Selectivity for Cellular Uptake by High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Szczepańska, K., & Giebułtowicz, J. (2021).
  • Gudbrandsen, K. A., et al. (2023).
  • Gangjee, A., et al. (2012).
  • Taylor, E. C., & Hendess, R. W. (1965). Synthesis of Pyrrolo[2,3-d]pyrimidines. The Aglycone of Toyocamycin 1,2. Journal of the American Chemical Society.
  • Sun, Z., et al. (2025).
  • Szczepańska, K., & Giebułtowicz, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Sabat, N., et al. (2022).
  • Gillespie, J. R., et al. (2013). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
  • Löffler, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Reddy, C. S., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
  • Gasparyan, H., et al. (2025).
  • El-Faham, A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Synthesis.
  • Sabat, N., et al. (2016). C–H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives. The Journal of Organic Chemistry.
  • Fleck, M., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • Brand, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry.
  • Seela, F., & Peng, X. (2007). An Efficient Synthesis Of 7-Functionalized 7-Deazapurine β-D- Or β-L-Ribonucleosides: Glycosylation Of Pyrrolo[2,3-D]Pyrimidines With 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-D-Or L-Ribofuranose. Nucleosides, Nucleotides and Nucleic Acids.
  • Suresha, G. P., et al. (2015). Crystal structure of 5- (pyrrolidine-1-yl)-7-(4-chlorophenyl)-9-phenyl-7,8-dihydro-pyrrolo[2,3-d]pyrimidine. Elixir Journal.
  • Chemistry Lair. (2025).
  • Patel, H., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. R Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
  • BenchChem. (2025).
  • Zaki, I., et al. (2023).
  • Singh, P., et al. (2021).
  • Wang, Z., et al. (2025).
  • BenchChem. (2025).
  • Kovalenko, S., et al. (2019). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIDO[2,3-d]PYRIMIDIN-7-ONES (REVIEW). Journal of Organic and Pharmaceutical Chemistry.
  • Hocek, M., & Dvořáková, H. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Wiley Interdisciplinary Reviews: RNA.

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Design for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Scaffold in Modern Drug Discovery

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in biologically active compounds, particularly protein kinase inhibitors.[1] Its structural resemblance to adenine allows it to form key hydrogen bond interactions within the hinge region of the ATP-binding site of many kinases. The specific fragment, 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, offers a strategic entry point for fragment-based drug design (FBDD). The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling controlled, vector-oriented elaboration of the initial fragment hit into a potent and selective lead compound.[2]

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing 2-chloro-1H-pyrrolo[2,3-d]pyrimidine in an FBDD campaign targeting protein kinases. We will delve into the causality behind experimental choices, from initial fragment screening and hit validation to structure-guided optimization, providing researchers with a robust framework for their drug discovery programs.

The FBDD Workflow: A Phased Approach

Fragment-based drug discovery is an efficient methodology that begins with identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4][5] These initial hits are then optimized through iterative cycles of medicinal chemistry and biophysical testing to generate high-affinity lead compounds.[3][6]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. 2-chloro-1H-pyrrolo[2,3-d]pyrimidine) B Primary Screen (SPR or NMR) A->B C Hit Confirmation & Prioritization B->C D Orthogonal Assay (e.g., DSF or ITC) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Guided Design (Fragment Growing/Linking) E->F G Synthesis of Analogs (Suzuki, Buchwald-Hartwig) F->G H Iterative SAR Analysis (Biochemical & Cellular Assays) G->H H->F Iterative Cycles I Lead Candidate H->I Hit_Validation_Cascade A Primary Hit from SPR or NMR Screen B Dose-Response Affinity Determination (SPR or ITC) A->B Quantify Affinity C Orthogonal Biophysical Assay (e.g., Differential Scanning Fluorimetry - DSF) B->C Confirm Binding (Different Method) D Biochemical Activity Assay (e.g., ADP-Glo™) C->D Confirm Functional Effect E Structural Biology (X-ray Crystallography) D->E Determine Binding Mode F Validated Hit for Optimization E->F Elaboration_Strategy cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Cl Suzuki Pd Catalyst Boronic Acid (R-B(OH)2) Base Start:f1->Suzuki Buchwald Pd Catalyst Amine (R-NH2) Base Start:f1->Buchwald Prod_Suzuki 2-Aryl-1H-pyrrolo[2,3-d]pyrimidine R Suzuki->Prod_Suzuki Prod_Buchwald 2-Amino-1H-pyrrolo[2,3-d]pyrimidine NHR Buchwald->Prod_Buchwald

Sources

Advanced Protocol: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Relevance: Multi-targeted Kinase Inhibitors (e.g., JAK/ACK1), Nucleoside Analogs (e.g., Toyocamycin), and Apoptosis Inducers.

Introduction and Mechanistic Rationale

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, famously acting as a bioisostere for purines. This core is central to the design of Janus Kinase (JAK) inhibitors used in treating inflammatory and myeloproliferative diseases[1], as well as numerous multi-targeted kinase inhibitors and nucleoside antibiotics like toyocamycin[2],[3],[4].

Historically, synthesizing heavily substituted pyrrolo[2,3-d]pyrimidines required tedious multistep strategies involving conventional reflux in harsh solvents for 10–24 hours, suffering from low product yields (40–60%) and heavy by-product formation[5].

The Microwave Advantage: Transitioning to Microwave-Assisted Synthesis (MAS) allows for a rapid, one-pot, multicomponent reaction (MCR). Through direct dielectric heating, microwave irradiation aligns polar solvent molecules (like acetic acid), generating uniform volumetric heat. This bypasses the inefficiencies of convective "wall-to-core" heating, drastically accelerating reaction kinetics[5]. In modern protocols, a three-component condensation between an aminouracil, an arylglyoxal, and a nucleophile (such as 4-hydroxycoumarin or aniline) in glacial acetic acid under microwave irradiation yields the target cyclized derivative in 30 minutes with over 85% atom economy[6],[5].

Mechanistic Pathway

The synthesis relies on a precise cascade mechanism, which is significantly enhanced by microwave thermodynamics:

  • Knoevenagel Condensation: Acid-catalyzed condensation between the arylglyoxal and the aminouracil to form Intermediate A.

  • Michael-type Addition: Nucleophilic attack (e.g., from 4-hydroxycoumarin) onto Intermediate A to generate Intermediate B.

  • Intramolecular Cyclization & Dehydration: The thermal energy provided by the microwave system drives an intramolecular ring closure, followed by the extrusion of a water molecule to finalize the aromatic pyrrolo[2,3-d]pyrimidine system[7].

Pathway A 6-Aminouracil I1 Intermediate A (Knoevenagel Condensation) A->I1 AcOH Catalyst B Arylglyoxal B->I1 C Nucleophile (e.g., 4-Hydroxycoumarin) I2 Intermediate B (Michael Addition) C->I2 I1->I2 Nucleophilic Attack P Pyrrolo[2,3-d]pyrimidine Derivative I2->P Intramolecular Cyclization (-H2O) MW Microwave Irradiation (100°C, 30 min) AcOH Solvent MW->P

Figure 1: Multicomponent mechanistic pathway for pyrrolo[2,3-d]pyrimidine synthesis under microwave.

Quantitative Reaction Profiling

When optimizing this pathway for medicinal chemistry campaigns, transitioning from traditional reflux to dynamic microwave heating presents a stark improvement in nearly all synthesis metrics.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAS)
Heating Mechanism Convective (Vessel wall to liquid core)Dielectric (Volumetric and uniform)
Reaction Time 10 – 24 hours5 – 30 minutes
Product Yield 40% – 60%85% – 92%
Solvent Matrix Refluxing Ethanol/Water or heavy basesGlacial Acetic Acid (AcOH)
Downstream Processing Flash Column ChromatographyDirect Ice-Water Precipitation

Data summarized from modern protocol profiling and optimization studies[5].

Experimental Protocol: Self-Validating MCR Workflow

As a Senior Application Scientist, I mandate that protocols must feature built-in feedback loops. This workflow utilizes physical state changes (solubility, precipitation) to validate successful catalytic progression, minimizing the need for constant off-line sampling.

Reagents and Equipment
  • Reagents: 6-aminouracil (1.0 mmol), phenylglyoxal monohydrate (1.0 mmol), 4-hydroxycoumarin (1.0 mmol).

  • Solvent: Glacial Acetic Acid (AcOH, 3.0 mL).

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with high-pressure sealed quartz/glass vials (10 mL) and an IR temperature sensor.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Precisely weigh 1.0 mmol of 6-aminouracil, 1.0 mmol of phenylglyoxal monohydrate, and 1.0 mmol of 4-hydroxycoumarin into the 10 mL microwave-transparent vial[5].

  • Introduce 3.0 mL of Glacial Acetic Acid. Add a micro-magnetic stir bar.

  • Causality Check: Acetic acid is selected deliberately. It possesses a high dielectric loss tangent, making it highly responsive to microwave energy, while simultaneously acting as the mild Bronsted acid catalyst required to drive the initial Knoevenagel condensation[7].

  • Crimp-seal the vial. Sealing the vial safely allows the solvent to heat beyond its atmospheric boiling point (autogenous pressure), drastically lowering the activation energy barrier for the final dehydration step.

Step 2: Microwave Irradiation

  • Insert the sealed vial into the microwave cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 100 °C

    • Hold Time: 30 minutes[5]

    • Maximum Power: 150 W (Set to dynamic modulation to maintain temp)

    • Stir Rate: High (800 RPM)

    • Cooling: Active compressed air flow enabled upon completion.

  • Causality Check: Rapid quenching (cooling the vessel to 25 °C within 1-2 minutes post-reaction) is critical. It instantaneously halts molecular collisions, preventing product degradation and oligomeric side reactions that plague conventional long-reflux methods.

Step 3: Workup and Self-Validating Isolation

  • Upon removal, visually inspect the vial. The reaction mixture should appear as a darkened, homogeneous solution or a heavy suspension.

  • Pour the crude mixture slowly into a beaker containing 15 mL of vigorously stirred crushed ice-water.

  • Self-Validating Check: An immediate, dense solid precipitate must form[5]. The fully cyclized pyrrolo[2,3-d]pyrimidine derivative is highly hydrophobic. Shifting the polarity of the matrix from pure AcOH to an aqueous-dominant system forces the target product to "crash out", while unreacted glyoxal/uracil and polar by-products remain solubilized. If no precipitate forms, it indicates incomplete conversion (validate via TLC using 7:3 Hexane/Ethyl Acetate).

  • Isolate the precipitate via Buchner funnel vacuum filtration.

  • Wash the filter cake sequentially with cold distilled water (

    
     mL) and cold ethanol (
    
    
    
    mL) to strip away residual acetic acid.
  • Dry the solid under high vacuum at 50 °C for 4 hours.

Analytical Characterization

For high-throughput drug screening, standard verification includes:

  • LC-MS: To confirm the intact mass.

  • 
    H-NMR (DMSO-
    
    
    
    ):
    Ensure the disappearance of the primary amine protons of the starting 6-aminouracil and look for the emergence of the highly deshielded pyrrole N-H proton (typically localized around
    
    
    11.0 - 12.5 ppm, depending on adjacent substitution)[5].

Alternative Methodologies: Cross-Coupling on Pre-formed Cores

If the application requires extreme asymmetrical arylation (e.g., for sophisticated multi-target kinase design), an alternative microwave protocol utilizes palladium-catalyzed cross-coupling rather than multicomponent cyclization.

Starting from a commercially available or pre-synthesized 4,5-dihalopyrrolo[2,3-d]pyrimidine, scientists can utilize orthogonal coupling[8]:

  • Position 5 functionalization: Microwave-assisted Suzuki coupling with an arylboronic acid[8].

  • Position 4 functionalization: Subsequent Palladium-catalyzed, Copper-mediated Liebeskind–Srogl coupling under microwave heating[8]. While highly versatile, these multi-step coupling sequences often require inert atmospheres and expensive transition metal catalysts, making the previously detailed one-pot MCR the preferred path for generating rapid, highly substituted combinatorial libraries.

References

1.[2] "Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines." Universitat de Barcelona (ub.edu). URL: 2. "ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. | Request PDF." ResearchGate. URL: 3.[6] "Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d] pyrimidines via Multicomponent Reactions." Flinders University / ResearchNow. URL: 4.[5] "Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations." Der Pharma Chemica. URL: 5. "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." PMC (National Institutes of Health). URL: 6.[3] "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." MDPI. URL: 7.[1] "US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." Google Patents. URL: 8.[4] "Synthesis of Pyrrolo[2,3-d]pyrimidines. The Aglycone of Toyocamycin." ACS Publications. URL:

Sources

Application Note: Design, Synthesis, and Validation of Diaryl Urea-Based Multi-Targeted Kinase Inhibitors (MTKIs)

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Design Principles of Polypharmacology

The paradigm of oncological drug development has shifted from highly selective "magic bullets" to rational polypharmacology. Tumors rapidly develop resistance to highly specific kinase inhibitors via bypass signaling or point mutations. Multi-targeted kinase inhibitors (MTKIs)—such as sorafenib, lenvatinib, and regorafenib—simultaneously block multiple nodes in oncogenic signaling networks (e.g., VEGFR, PDGFR, and RAF kinases)[1]. This dual blockade starves the tumor of its blood supply (anti-angiogenesis) while directly halting intrinsic cellular proliferation.

When designing MTKIs, we primarily target the inactive (DFG-out) conformation of kinases, classifying these compounds as Type II inhibitors[2]. The core scaffold typically features a diaryl urea moiety.

  • Causality of Structural Choice: The urea functional group acts as an essential hydrogen-bond pharmacophore, establishing vital bidentate interactions with the conserved glutamate residue in the kinase hinge region and the aspartate of the DFG motif[2]. The adjacent aryl groups extend into the allosteric, hydrophobic pocket exposed only during the DFG-out state, locking the kinase in its inactive form.

SignalingPathway GrowthFactor Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR / PDGFR) GrowthFactor->RTK RAS RAS GTPase RTK->RAS PI3K PI3K RTK->PI3K RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Output Angiogenesis & Cell Proliferation ERK->Output AKT AKT PI3K->AKT AKT->Output MTKI Diaryl Urea MTKI (Type II Inhibitor) MTKI->RTK DFG-out Block MTKI->RAF Hinge Binding

Dual-node inhibition of the RTK/MAPK pathway by MTKIs preventing tumor survival.

Chemical Synthesis Protocol: Assembly of the Diaryl Urea Scaffold

This workflow outlines the synthesis of an unsymmetrical diaryl urea derivative (e.g., a sorafenib analogue). To ensure the protocol is self-validating, analytical checkpoints are strictly embedded into the steps.

Reagents & Equipment
  • Precursors: 4-(4-aminophenoxy)pyridine-2-carboxamide derivative (Aryl Amine), 4-chloro-3-(trifluoromethyl)phenyl isocyanate (or equivalent Aryl Isocyanate)[3].

  • Solvents: Anhydrous acetone, tetrahydrofuran (THF) or 1,2-dichloroethane (DCE).

  • Equipment: Rotary evaporator, TLC plates (Silica gel 60 F254), NMR Spectrometer.

Step-by-Step Methodology

Phase 1: Urea Coupling Reaction

  • Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of the pyridyl amine precursor in 50 mL of anhydrous acetone or THF in a round-bottom flask under a continuous nitrogen atmosphere[3].

  • Electrophilic Addition: Dissolve 1.05 equivalents of the substituted aryl isocyanate in 10 mL of the selected anhydrous solvent.

  • Dropwise Addition: Cool the amine solution to 0 °C to control the exothermic nucleophilic attack. Add the isocyanate solution dropwise over 15 minutes.

    • Causality: Controlled addition prevents the homodimerization of the isocyanate and thermal degradation of intermediate species.

  • Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 3–4 hours[3].

  • In-Process Validation (TLC): Monitor the reaction using TLC (eluent: ethyl acetate/hexane 1:1). The disappearance of the highly polar amine spot and the emergence of a new, less polar UV-active spot confirms full conversion.

Phase 2: Isolation and Purification

  • Precipitation: If the reaction is successful, the targeted diaryl urea heavily precipitates out of the acetone/THF mixture due to the formation of strong intermolecular hydrogen-bonded networks[2].

  • Filtration: Filter the resulting crude solid under a vacuum. Wash the precipitate sequentially with cold acetone, followed by diethyl ether, to remove unreacted isocyanate and residual starting materials.

  • Recrystallization: Recrystallize the solid from an ethanol/ethyl acetate mixture to achieve >95% purity. Dry the compound in a vacuum oven at 45 °C for 12 hours.

Phase 3: Structural Validation

  • Mass Spectrometry (ESI-MS): Confirm the expected molecular ion mass

    
    .
    
  • 
    H-NMR (DMSO-
    
    
    
    ):
    Ensure the presence of two distinct singlet signals between δ 8.5–10.0 ppm . Validation Check: These highly deshielded peaks correspond to the two urea -NH protons. If these are missing, the urea coupling failed, or hydrolysis to a symmetric byproduct occurred[4].

SynthesisWorkflow Reactant1 Pyridyl Amine (Nucleophile) Coupling Urea Coupling 0 °C to RT, 4 hrs Reactant1->Coupling Reactant2 Aryl Isocyanate (Electrophile) Reactant2->Coupling Isolation Vacuum Filtration & Ether Wash Coupling->Isolation Validation TLC & NMR Check (Urea NH at ~9 ppm) Isolation->Validation Product Purified MTKI (Diaryl Urea) Validation->Product

Synthesis pipeline for diaryl urea derivatives with integrated validation checkpoints.

Biochemical Validation: High-Throughput Kinase Profiling

To confirm that the newly synthesized compound is a functional MTKI, we evaluate its inhibitory potency across multiple isolated kinase targets (e.g., VEGFR2, PDGFR-β, RAF) using a universal luminescent platform, such as the Promega ADP-Glo™ Kinase Assay[5].

Causality of Assay Selection

Radiolabeled ATP assays are hazardous, and fluorescence assays often suffer from compound autofluorescence artifacts. The ADP-Glo assay operates entirely independently of the specific substrate sequence. Instead, it measures the universal byproduct of kinase activity: ADP . By terminating the kinase reaction, depleting the remaining unreacted ATP, and converting the newly generated ADP back into ATP for luciferase-mediated luminescence, the protocol creates a highly sensitive, universally standardizable readout[6].

ADP-Glo Step-by-Step Protocol (384-Well Format)

System Validation Pre-Requisite: Prior to testing compounds, generate an ATP-to-ADP conversion standard curve (ranging from 1 mM down to 0.01 µM). This maps the non-linear luminescence counts to absolute nanomoles of ADP produced, calibrating the baseline performance of the luminometer[7].

  • Kinase Reaction:

    • In a solid-white 384-well plate, combine 1 µL of the synthesized MTKI (serial dilutions in 5% DMSO), 2 µL of the purified kinase/substrate mix (e.g., VEGFR2), and 2 µL of ultra-pure ATP (final concentration matched to the specific kinase's

      
      )[7].
      
    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells[5].

    • Mechanism Check: This reagent terminates the kinase enzymatic activity and triggers the adenylate cyclase-mediated degradation of all unconsumed background ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescent Detection:

    • Add 10 µL of Kinase Detection Reagent [5]. This step introduces luciferase, luciferin, and the enzymes necessary to convert the product ADP back into ATP.

    • Incubate for 30–60 minutes[7].

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 sec/well). Calculate the

    
     values by plotting the log[Inhibitor] versus normalized luminescence using non-linear regression.
    

Quantitative Data Summary

A successful MTKI validation will yield distinct multi-node inhibition profiles. Below is a representative data matrix summarizing the structural-activity relationship (SAR) and resulting


 selectivity.
Table 1: Representative Multi-Targeted Kinase Profiling ( Values)
Compound ScaffoldFunctional Group VariantTarget: VEGFR-2 (

nM)
Target: b-RAF (

nM)
Target: EGFR (

nM)
Reference Profile
Sorafenib Chloro, Trifluoromethyl15.0 ± 2.16.0 ± 1.5>10,000Baseline Type II MTKI[1]
Analogue 5a Aminoquinazolinyl3.5 ± 0.84.2 ± 0.456.0 ± 5.0EGFR/VEGFR Dual Inhibitor[4]
Analogue 13b Azaacridine linked12.0 ± 1.528.0 ± 3.218.0 ± 2.0Src/EGFR Dual Inhibitor[8]
Table 2: ADP-Glo Assay Setup (Reagent Volumes for 384-well Format)
Assay StepReagent AddedVolume Added (µL)Cumulative Volume (µL)Incubation Time
1. ReactionKinase + ATP + MTKI5.05.060 min
2. DepletionADP-Glo™ Reagent5.010.040 min
3. DetectionKinase Detection Reagent10.020.030 - 60 min

References

  • Cui, Z., et al. "Design, synthesis and evaluation of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors for antitumor treatment." European Journal of Medicinal Chemistry, 2017.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Quick Protocol #9FB099." Promega Protocols, 2023.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Technical Literature, 2023.

  • Sun, M., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Organic & Medicinal Chemistry, 2022.

  • Huang, X., et al. "Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors." MDPI Molecules, 2016.

  • Sinicropi, M. S., & Franchini, C. "Diarylureas as Antitumor Agents." Applied Sciences, 2020.

  • Brozovic, A., et al. "New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation." PMC / Molecules, 2011.

Sources

Application Notes and Protocols for the Design and Synthesis of Antibacterial Pyrrolo[2,3-d]pyrimidine Agents

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antibacterial agents based on the pyrrolo[2,3-d]pyrimidine scaffold. This privileged heterocyclic framework, also known as 7-deazapurine, has garnered significant attention due to its structural similarity to purine nucleotides and its broad spectrum of biological activities, including potent antibacterial, antifungal, and antiviral effects.[1][2] This guide emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Part 1: Rational Design and Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Antibacterial Agents

The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold for the development of novel antibacterial agents.[1][3] Its structural analogy to purines allows it to potentially interact with various biological targets within bacterial cells. The design of potent antibacterial pyrrolo[2,3-d]pyrimidines hinges on a thorough understanding of their structure-activity relationships (SAR).

Key Principles of SAR:

The antibacterial potency of pyrrolo[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and pyrrole rings.

  • Substitutions on the Pyrimidine Ring: Modifications at the C2, C4, and C6 positions of the pyrimidine ring are crucial for modulating antibacterial activity. For instance, the introduction of amino, thio, or other functional groups at these positions can lead to significant variations in potency against different bacterial strains.

  • Substitutions on the Pyrrole Ring: The N7 position of the pyrrole ring, the "deaza" position, offers a key site for modification. Alkylation or arylation at this position can impact the molecule's interaction with its target. Furthermore, substitutions at the C5 position of the pyrrole ring have been shown to be critical for activity.

  • Influence of Aromatic and Heterocyclic Moieties: The incorporation of various aryl and heteroaryl substituents on the pyrrolo[2,3-d]pyrimidine scaffold has been a successful strategy to enhance antibacterial activity. These groups can influence the compound's pharmacokinetic properties and its binding affinity to the target site. For example, some studies have shown that the presence of a benzothiazole moiety can increase antimicrobial efficacy.[4]

Visualizing Structure-Activity Relationships:

The following diagram illustrates the key positions on the pyrrolo[2,3-d]pyrimidine scaffold that are critical for antibacterial activity and common modifications that have been explored.

One_Pot_Synthesis start Combine Reactants: - Arylglyoxal - 6-Amino-1,3-dimethyluracil - Barbituric Acid Derivative - TBAB in Ethanol reaction Stir at 50°C (60-80 min) start->reaction monitor Monitor by TLC reaction->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Pure Pyrrolo[2,3-d]pyrimidine dry->product Antibacterial_Screening cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay start Synthesized Pyrrolo[2,3-d]pyrimidine Derivatives mic_prep Prepare Bacterial Inoculum (0.5 McFarland) start->mic_prep disk_prep Prepare Bacterial Inoculum (0.5 McFarland) start->disk_prep mic_dilute Serial Dilution of Compounds in 96-well Plate mic_prep->mic_dilute mic_inoculate Inoculate Wells mic_dilute->mic_inoculate mic_incubate Incubate at 37°C (18-24h) mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read end_mic end_mic mic_read->end_mic Quantitative Potency Data disk_inoculate Inoculate MHA Plate disk_prep->disk_inoculate disk_apply Apply Compound-impregnated Disks disk_inoculate->disk_apply disk_incubate Incubate at 37°C (18-24h) disk_apply->disk_incubate disk_read Measure Zone of Inhibition disk_incubate->disk_read end_disk end_disk disk_read->end_disk Qualitative Susceptibility Data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The aim is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your synthesis.

Introduction: The Importance of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine

2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2][3] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing such vital pharmaceuticals. This guide will focus on the most common and optimized synthetic routes, addressing potential pitfalls and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, particularly focusing on the widely used method involving the selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield is a frequent challenge and can stem from several stages of the synthesis. Let's break down the potential causes and their remedies.

Potential Cause 1: Inefficient formation of the 2,4-dichloro precursor.

The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine often starts with the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Scientific Rationale: The chlorination reaction using phosphorus oxychloride (POCl₃) can be incomplete if the reaction conditions are not optimal. The presence of water can quench the POCl₃, and insufficient temperature or reaction time can lead to a mixture of mono- and di-chlorinated products.

  • Solution:

    • Ensure anhydrous conditions: Thoroughly dry the starting material and glassware. Use a freshly opened or distilled bottle of POCl₃.

    • Optimize reaction temperature and time: A common protocol involves heating the reaction mixture to around 106°C for 16 hours.[4] Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.

    • Use of a catalyst: The addition of an organic base like N,N-diisopropylethylamine (DIPEA) can facilitate the chlorination process.[4][5]

Potential Cause 2: Poor selectivity in the dechlorination step.

The selective removal of the chlorine atom at the C4 position is the most critical and often problematic step.

  • Scientific Rationale: Direct dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can lead to a mixture of the desired 2-chloro isomer, the undesired 4-chloro isomer, and the fully dechlorinated 7H-pyrrolo[2,3-d]pyrimidine. This is due to the similar reactivity of the two chlorine atoms.

  • Solution: Employ a protecting group strategy.

    • Protect the pyrrole nitrogen (N7): The introduction of a protecting group, such as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), can enhance the selectivity of the subsequent dechlorination.[6]

    • Selective hydrogenation: With the N7 position protected, selective catalytic hydrogenation under atmospheric pressure can preferentially remove the C4-chloro group.[6]

    • Deprotection: The final step is the removal of the protecting group to yield the target compound.

A patented method reports a total yield of about 63.0% using this protecting group strategy, which is a significant improvement over methods that do not use a protecting group.[6]

Question 2: I am observing the formation of an isomeric impurity. How can I identify and minimize it?

Answer:

The most common isomeric impurity is 4-chloro-1H-pyrrolo[2,3-d]pyrimidine.

  • Identification: The two isomers can be distinguished using analytical techniques such as NMR spectroscopy and HPLC. Their fragmentation patterns in mass spectrometry may also differ.

  • Minimization:

    • As mentioned in the previous point, the use of an N7-protecting group is the most effective way to direct the dechlorination to the C4 position. This significantly reduces the formation of the 4-chloro isomer.

    • Careful selection of the catalyst and reaction conditions for hydrogenation is also crucial.

Question 3: My final product is difficult to purify. What are the best practices for purification?

Answer:

Purification challenges often arise from the presence of closely related impurities, such as the 4-chloro isomer and starting material.

  • Traditional Methods: Column chromatography on silica gel is a common method for purification.[7][8] However, the separation of isomers can be challenging.

  • Improved Work-up: The method involving a protecting group often results in a cleaner reaction mixture, simplifying the purification process and potentially avoiding the need for column chromatography.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine?

A1: A common and commercially available starting material is 6-aminouracil, which can be converted to 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and then to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4][9]

Q2: Are there any alternative synthetic routes that avoid using phosphorus oxychloride?

A2: While POCl₃ is the most common chlorinating agent for this synthesis, other methods for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives exist, such as copper-catalyzed coupling reactions.[7] However, for the specific synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, the chlorination of the corresponding diol is the most direct route.

Q3: What are the safety precautions I should take when working with phosphorus oxychloride?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.

Q4: Can I use other protecting groups for the N7 position?

A4: Yes, other protecting groups can be used. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Examples of other N-protecting groups can be found in literature such as in Greene's "Protective Groups in Organic Synthesis".[10]

Comparative Overview of Synthetic Strategies

Strategy Starting Material Key Steps Advantages Disadvantages Reported Yield
Protecting Group Strategy 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine1. N7-protection (e.g., Boc) 2. Selective dechlorination (hydrogenation) 3. DeprotectionHigh selectivity, higher yield, simpler purification.[6]Additional reaction steps.~63.0% (total yield)[6]
Direct Dechlorination 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineSelective dechlorinationFewer steps.Low selectivity, formation of isomers, difficult purification, lower yield.Variable, often low.
Copper-Catalyzed Coupling Substituted alkynes and pyrimidinesCu-catalyzed cyclization and further modificationsMilder conditions, environmentally benign.[7]May require more complex starting materials and optimization for the specific target.Not specified for the exact target compound.

Experimental Workflow and Protocol

Optimized Synthesis Workflow

The following diagram illustrates a recommended workflow for the synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, incorporating the protecting group strategy for improved yield and purity.

G cluster_0 Precursor Synthesis cluster_1 Protected Synthesis of Target Compound cluster_2 Troubleshooting Points A 6-Aminouracil B 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol A->B + Chloroacetaldehyde C 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C + POCl3, DIPEA T1 Low yield in chlorination? - Check for moisture - Optimize temp/time B->T1 D N7-Boc-2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine C->D + Boc2O, DMAP E N7-Boc-2-chloro-7H- pyrrolo[2,3-d]pyrimidine D->E H2, Pd/C T2 Poor selectivity in dechlorination? - Ensure complete protection - Optimize hydrogenation D->T2 F 2-chloro-1H-pyrrolo[2,3-d]pyrimidine E->F Deprotection (e.g., TFA) T3 Purification issues? - Use protecting group strategy - Consider recrystallization F->T3

Sources

Technical Support Center: Regioselective Suzuki Coupling of Dichloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the regioselective Suzuki coupling of dichloropyrrolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful but often challenging transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve success in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions regarding the reactivity of the dichloropyrrolopyrimidine scaffold in Suzuki-Miyaura coupling reactions.

Q1: Which chlorine atom is more reactive on a 2,4-dichloropyrrolopyrimidine, and why?

For unsubstituted 2,4-dichloropyrrolopyrimidines and related 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed Suzuki coupling.[1][2] This preferential reactivity is attributed to the electronic properties of the heterocyclic ring. The C4 position is more electron-deficient, which facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C4-Cl bond.[3] This intrinsic difference in reactivity is the cornerstone for achieving regioselective mono-functionalization.

Q2: What are the critical steps of the Suzuki-Miyaura catalytic cycle?

The widely accepted mechanism for the Suzuki-Miyaura coupling involves three key steps, as illustrated below.[2][4] Understanding this cycle is crucial for troubleshooting, as reaction failures often trace back to a bottleneck in one of these stages.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the dichloropyrrolopyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organic group (R') from the organoboron reagent (e.g., boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[4][6]

  • Reductive Elimination: The two coupled organic fragments (Ar-R') are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-R' (Transmetalation Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R' (Coupled Product) pdiib->product byproduct X-B(OR)₂ pdiib->byproduct reagents Ar-X (Dichloropyrrolopyrimidine) reagents->pdiia boron R'-B(OR)₂ + Base boron->pdiib

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address common issues encountered during experiments.

Problem: Poor or No Conversion (Low Yield)

Q: I see little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?

A: A systematic screening of reaction parameters is the most effective approach. Chlorides are known to be less reactive coupling partners compared to bromides and iodides, making the selection of an appropriate catalytic system absolutely essential.[1][5]

  • Causality: Low yields often stem from an incompatible combination of catalyst, ligand, base, and solvent, leading to poor catalytic activity.[1] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Troubleshooting Steps:

    • Catalyst & Ligand Screening: The choice of palladium source and ligand is paramount. While some catalysts like Pd₂(dba)₃ may be inefficient without a suitable ligand, others like Pd(PPh₃)₄ are commonly effective for this substrate.[1][2] A screening of different catalyst/ligand combinations is a logical first step.

    • Solvent & Base Optimization: The polarity of the solvent and the strength of the base are highly interdependent. Solvent choice has been shown to be critical to the success of these reactions.[8] Alcoholic solvent mixtures can sometimes provide higher reactivity at lower temperatures compared to polar aprotic solvents.[8][9] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is recommended.

    • Inert Atmosphere: Suzuki couplings are sensitive to oxygen.[1] Inadequate degassing of the solvent or failure to maintain an inert atmosphere (Argon or Nitrogen) can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, causing catalyst decomposition.[10] Ensure your degassing procedure (e.g., sparging with inert gas, freeze-pump-thaw cycles) is rigorous.

Problem: Loss of Regioselectivity / Mixture of Isomers

Q: My reaction is producing a mixture of C2- and C4-coupled products. How can I improve selectivity for the C4 position?

A: While the C4 position is intrinsically more reactive, selectivity can be eroded by harsh reaction conditions or competing reaction pathways.

  • Causality: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for the less favorable C2 coupling, leading to a mixture of products. In some cases, with specific substitution patterns or sterically demanding substrates, the selectivity can be diminished or even inverted.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Higher temperatures can lead to the formation of the undesired 2,4-disubstituted product.[2] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Microwave Irradiation: Microwave-assisted procedures often provide rapid and clean conversions at controlled temperatures, which can significantly enhance regioselectivity and yield while minimizing side product formation.[2][11] An optimal temperature is often around 100°C.[2]

    • Ligand Choice: While Pd(PPh₃)₄ is a good starting point, certain phosphine ligands can offer greater selectivity. In highly specialized cases, bulky N-heterocyclic carbene (NHC) ligands have been used to invert selectivity and favor the C2 position, highlighting the power of ligand choice in directing the reaction outcome.[12] For C4 selectivity, sticking to standard phosphine ligands is advisable.

Problem: Significant Side Reactions

Q: I'm observing significant amounts of protodeboronation and/or homocoupling byproducts. How can these be minimized?

A: These are two of the most common side reactions in Suzuki couplings, and they can often be suppressed by careful control of reaction conditions and reagent quality.

  • Protodeboronation (Ar-H formation): This is the replacement of the boron group with a hydrogen atom.

    • Causality: This side reaction is often exacerbated by high temperatures and the presence of water or certain bases.[1] Boronic acids bearing electron-withdrawing groups are particularly susceptible.[1][13]

    • Solution: Use fresh, high-purity boronic acid. Store boronic acids in a cool, dark, and dry place. Minimize reaction temperature and time where possible.

  • Homocoupling (R'-R' formation): This is the coupling of two boronic acid molecules.

    • Causality: The primary cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[10] It can also be more prevalent when using a Pd(II) precatalyst, which is reduced to Pd(0) in situ.[10]

    • Solution: Ensure your degassing procedure is rigorous to exclude oxygen.[10] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[1] Adding the dichloropyrrolopyrimidine in slight excess can also help favor the cross-coupling pathway.[1]

Problem: Reaction Fails with Specific Substrates

Q: The reaction works for simple arylboronic acids, but fails for my sterically hindered or electron-deficient substrates. What should I change?

A: The electronic and steric properties of the coupling partners have a significant impact on the reaction outcome.

  • Sterically Hindered Boronic Acids (e.g., ortho-substituted):

    • Causality: Steric clash hinders the approach of the coupling partners within the palladium complex, slowing down the transmetalation and/or reductive elimination steps.[1][8]

    • Solution: More forcing conditions may be required. This can include using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and higher reaction temperatures.[8][14] Screening different palladium catalysts and ligands, particularly bulky phosphine ligands (e.g., Buchwald-type ligands), can also be beneficial.[15]

  • Electron-Deficient Boronic Acids:

    • Causality: Boronic acids with strong electron-withdrawing groups are less nucleophilic, which can significantly slow down the transmetalation step, leading to lower yields.[1][13] They are also more prone to protodeboronation.[1]

    • Solution: Ensure the highest purity of the boronic acid. Using a stronger base can sometimes accelerate the transmetalation step. Alternatively, converting the boronic acid to a more reactive boronic ester (e.g., a pinacol ester) or a trifluoroborate salt may improve results.[15][16]

Troubleshooting_Workflow cluster_screening Systematic Screening start Start: Low Yield or No Reaction check_inert Is the system fully inert? start->check_inert check_reagents Are reagents (boronic acid, base) pure and fresh? check_inert->check_reagents Yes fix_inert Action: Improve degassing (sparge, freeze-pump-thaw) check_inert->fix_inert No screen_conditions Screen Reaction Parameters check_reagents->screen_conditions Yes fix_reagents Action: Use fresh reagents, check boronic acid stability check_reagents->fix_reagents No catalyst Catalyst/ Ligand solvent Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) base Base (K₂CO₃, K₃PO₄, Cs₂CO₃) temperature Temperature/ Method (Conventional vs. Microwave) side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) screen_conditions->side_reactions regio_issue Mixture of Regioisomers? side_reactions->regio_issue No fix_homocoupling Action: Improve degassing, use Pd(0) source side_reactions->fix_homocoupling Yes fix_regio Action: Lower temperature, use microwave regio_issue->fix_regio Yes success Successful Coupling regio_issue->success No fix_inert->check_inert fix_reagents->check_reagents fix_homocoupling->screen_conditions fix_regio->screen_conditions

Figure 2: A workflow for troubleshooting common issues in Suzuki coupling reactions.

Part 3: Experimental Protocols & Data

Protocol: Regioselective C4-Arylation via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from highly successful microwave-assisted procedures for the C4-selective coupling of 2,4-dichloropyrimidines.[2][11][17]

Materials:

  • 2,4-Dichloropyrrolopyrimidine derivative (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (2:1 or 3:1 v/v)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave reactor vial equipped with a magnetic stir bar, add the 2,4-dichloropyrrolopyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 mol%).

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture to achieve a suitable concentration (e.g., 0.1-0.2 M). Seal the vial with a cap. Sparge the mixture with Argon or Nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 100-110 °C for 15-20 minutes.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, based on literature data.[1][2][18]

Table 1: Catalyst and Ligand Screening (Model Reaction: 2,4-dichloropyrimidine + Phenylboronic acid)

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71-81%Effective and commonly used for this substrate.[1][2]
Pd₂(dba)₃-<5%Inefficient without a suitable ligand.[1]
Pd(OAc)₂SPhos~70%Buchwald ligands can be effective.[18]

Table 2: Solvent and Base Screening (Model Reaction: 2,4-dichloropyrimidine + Phenylboronic acid, Pd(PPh₃)₄ catalyst)

Solvent (v/v)BaseTemp (°C)Yield (%)NotesSource
1,4-Dioxane/H₂O (2:1)K₂CO₃100~80%Optimal solvent mixture in many cases.[2]
Toluene/EtOH/H₂OK₂CO₃55GoodAlcoholic solvents allow lower temperatures.[8]
DMF/H₂OK₂CO₃90<20%Polar aprotic solvents can be less effective.[8]
1,4-Dioxane/H₂O (2:1)Cs₂CO₃100HighStronger base can be beneficial.[18]

Part 4: References

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • Allouch, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. PubMed. [Link]

  • Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]

  • Sharma, K., & Sharma, S. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed - NIH. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

Sources

Technical Support Center: Amination of 2-Chloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amination of 2-chloropyrrolopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during this crucial synthetic transformation. The following question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect during the amination of 2-chloropyrrolopyrimidine?

A1: The side products largely depend on the reaction conditions you employ, primarily whether you are using a palladium-catalyzed method like the Buchwald-Hartwig amination or an acid-catalyzed nucleophilic aromatic substitution (SNAr).

  • For Palladium-Catalyzed Aminations (e.g., Buchwald-Hartwig):

    • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen, yielding the parent pyrrolopyrimidine.

    • Solvent-Derived Products: Formation of 2-hydroxy or 2-alkoxypyrrolopyrimidines if water or alcohol are present, especially when using strong hydroxide or alkoxide bases.[1][2]

    • Catalyst Decomposition Products: Formation of palladium black, which is inactive.[3]

  • For Acid-Catalyzed Aminations:

    • Solvolysis/Hydrolysis Products: The most prevalent side products are 2-hydroxy or 2-alkoxypyrrolopyrimidines, formed by the solvent acting as a nucleophile.[4][5] This is exacerbated by high concentrations of acid.[4][5]

Q2: My Buchwald-Hartwig amination is giving a very low yield. What are the first parameters I should check?

A2: Low yields in Buchwald-Hartwig aminations of N-heterocycles like 2-chloropyrrolopyrimidine are often traced back to the catalyst system and reaction setup.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is rigorously set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[3]

  • Reagent Purity: Water and other protic impurities can lead to catalyst decomposition. Use anhydrous solvents and ensure your amine and 2-chloropyrrolopyrimidine are pure.[3]

  • Ligand and Base Combination: This is a critical parameter. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often necessary to prevent catalyst deactivation by the pyridine nitrogen of the pyrrolopyrimidine ring system.[6] The base should be strong enough to deprotonate the amine but not so strong as to cause excessive side reactions. Common bases include NaOtBu, KOtBu, and Cs₂CO₃.[7]

Q3: I am observing a significant amount of the dehalogenated pyrrolopyrimidine. How can I prevent this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[8] It can arise from a couple of pathways, including β-hydride elimination from the amine or the presence of palladium hydride species.

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.[8][9]

  • Base Selection: The choice of base can influence the formation of palladium hydride species. In some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can mitigate this side reaction, although it may require higher temperatures or longer reaction times.[10]

  • Amine Structure: If you are using a primary amine with β-hydrogens, β-hydride elimination is a possibility.[8] While changing the amine is often not an option, optimizing the ligand and reaction temperature can help minimize this.

  • Additives: In some systems, the addition of copper co-catalysts has been shown to suppress hydrodehalogenation by potentially scavenging palladium hydride species.[11]

Q4: My acid-catalyzed amination has stalled, and I see a lot of starting material remaining. What is the likely cause?

A4: In acid-catalyzed aminations, the most common reason for a stalled reaction is the protonation of the amine nucleophile.[5][12] The reaction relies on a delicate balance: the acid activates the pyrrolopyrimidine ring towards nucleophilic attack, but too much acid will protonate the amine, rendering it non-nucleophilic.[5][12] This is particularly problematic with highly basic aliphatic and benzylic amines.[4]

Troubleshooting Guide for Side Reaction Products

This section provides a more detailed breakdown of common side reactions and strategies for their mitigation.

Issue 1: Formation of 2-Hydroxy- or 2-Alkoxypyrrolopyrimidine (Solvolysis/Hydrolysis)
Plausible Cause Mechanism Troubleshooting & Mitigation Strategies
High Acidity (Acid-Catalyzed) Under acidic conditions, the pyrrolopyrimidine ring is activated towards nucleophilic attack. If the amine is protonated and non-nucleophilic, the solvent (water or alcohol) can act as a competing nucleophile.[4][5]1. Reduce Acid Concentration: Use a catalytic amount of acid (e.g., 0.1 equivalents) to minimize amine protonation while still activating the substrate.[4] 2. Solvent Choice: If hydrolysis is severe, consider switching to a non-protic solvent like DMF or DMSO, although this may require a different catalytic system.
Strong Hydroxide/Alkoxide Base (Pd-Catalyzed) When using bases like NaOH, KOH, or NaOtBu, these can also act as nucleophiles, leading to the formation of the corresponding hydroxy or t-butoxy adducts.[1][2]1. Switch to a Weaker, Non-Nucleophilic Base: Carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases are often effective and minimize this side reaction.[10] 2. Temperature Control: Lowering the reaction temperature can sometimes disfavor the attack of the hydroxide or alkoxide base.
Issue 2: Hydrodehalogenation (Formation of Pyrrolopyrimidine)
Plausible Cause Mechanism Troubleshooting & Mitigation Strategies
β-Hydride Elimination With primary amines containing β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination to form an imine and a palladium hydride species, which then leads to the dehalogenated product.[8]1. Ligand Selection: Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) that promote faster reductive elimination, outcompeting β-hydride elimination.[13][14]
Palladium Hydride Formation Palladium hydride species can form from various sources, such as trace water reacting with the base and palladium complex. These can then react with the starting material to give the dehalogenated product.1. Rigorously Anhydrous Conditions: Ensure all solvents and reagents are dry.[3] 2. Ligand and Base Screening: Systematically screen different combinations of ligands and bases. A change in either can significantly alter the reaction pathway.
Decomposition of Amine Some amines can decompose under the reaction conditions to generate species that can act as hydride sources.1. Lower Reaction Temperature: This can help to improve the stability of the amine. 2. Check Amine Purity: Ensure the amine starting material is pure and free from degradation products.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Plausible Cause Mechanism Troubleshooting & Mitigation Strategies
Presence of Oxygen The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species, which can then precipitate as palladium black.[3]1. Degas Solvents and Reagents: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[3]
High Temperature Prolonged heating at high temperatures can lead to thermal decomposition of the catalyst.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a More Stable Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 pre-catalysts) are often more thermally stable.
Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen of the pyrrolopyrimidine can coordinate to the palladium center, leading to catalyst deactivation.[6]1. Use Bulky Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) create a bulky environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen.[6]

Visualizing Reaction Pathways

Buchwald_Hartwig_Amination Start Pd(0)L₂ + Ar-Cl OxAdd Oxidative Addition Start->OxAdd Pd_II_Complex L₂Pd(Ar)(Cl) OxAdd->Pd_II_Complex Amine_Coord Amine Coordination + Base (-BH⁺Cl⁻) Pd_II_Complex->Amine_Coord Pd_Amido L₂Pd(Ar)(NR₂) Amine_Coord->Pd_Amido Red_Elim Reductive Elimination (Desired Pathway) Pd_Amido->Red_Elim Beta_Hydride β-Hydride Elimination (Side Reaction) Pd_Amido->Beta_Hydride Product Ar-NR₂ + Pd(0)L₂ Red_Elim->Product Pd_Hydride L₂Pd(H)(Cl) + Imine Beta_Hydride->Pd_Hydride Dehalogenation Hydrodehalogenation Pd_Hydride->Dehalogenation Dehalogenated_Product Ar-H Dehalogenation->Dehalogenated_Product

Caption: Competing pathways in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Solid Pre-catalyst

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyrrolopyrimidine (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.2 M solution) via syringe.

  • Amine Addition: Add the amine (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Screening for Optimal Ligand to Minimize Hydrodehalogenation

This protocol utilizes a high-throughput screening approach to quickly identify the best ligand.

  • Stock Solution Preparation: Prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃), a panel of ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos), and a mixture of your 2-chloropyrrolopyrimidine, amine, and base in your chosen anhydrous, degassed solvent.

  • Reaction Array: In an array of small reaction vials within a glovebox, dispense the palladium stock solution and one of the ligand stock solutions into each vial.

  • Initiation: To each vial, add the stock solution containing the aryl halide, amine, and base.

  • Reaction: Seal the vials and heat the array to the desired temperature with stirring.

  • Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the ratio of the desired aminated product to the hydrodehalogenated side product.

  • Selection: The ligand that provides the highest ratio of product to side product is the optimal choice for your reaction.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Tuba, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1048. [Link]

  • Aarhus, T. I., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

  • Glorius, F., et al. (2018). Long Alkyl Chain NHC Palladium Complexes for the Amination and Hydrodehalogenation of Aryl Chlorides in Lipophilic Media. Chemistry – A European Journal, 24(45), 11696-11700. [Link]

  • Buchwald, S. L., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Molecules, 15(11), 7804-7814. [Link]

  • Kurukulasuriya, R., et al. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. Organic Process Research & Development, 14(4), 896-899. [Link]

  • Fors, B. P., & Buchwald, S. L. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis, 9(8), 7234-7243. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

  • Reddy, G. M., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research, 3(3), 1339-1343. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633-21641. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions. Synlett, 2010(11), 1599-1610. [Link]

  • Hartwig, J. F. (2007). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-34). Wiley-VCH. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

Sources

Technical Support Center: Optimization of Catalyst and Ligand for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand selection and to troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during the setup and execution of cross-coupling reactions.

Q1: My cross-coupling reaction is not working (zero or very low yield). What are the first things I should check?

A1: When a reaction fails, it's crucial to systematically verify the integrity of your setup and reagents before making significant changes to the catalytic system.

  • Reagent Purity and Activity: Ensure that your starting materials, especially the organometallic reagent (e.g., boronic acid in Suzuki coupling), are pure and active. Boronic acids, for instance, can dehydrate to form unreactive boroxines upon storage. Verify the quality of your solvent and base; ensure they are anhydrous and of the appropriate grade.

  • Inert Atmosphere: Most cross-coupling reactions are highly sensitive to oxygen. Confirm that your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded. Many phosphine-based ligands are air-sensitive and should be handled in a glovebox or with rigorous Schlenk techniques.

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst decomposition, where the soluble palladium catalyst agglomerates into inactive metallic palladium. This is often caused by an unstable catalytic species.

  • Insufficient Ligand: The ligand's primary role is to stabilize the palladium center. If the catalyst-to-ligand ratio is too low, the palladium can become coordinatively unsaturated and decompose. Increasing the ligand loading (e.g., from a 1:1 to a 1:2 Pd:Ligand ratio) can often solve this issue.

  • Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific transformation, leading to an unstable catalytic complex. Consider screening different ligands, particularly those known to be robust, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos) which are designed to promote stability and reactivity.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Q3: My reaction is producing significant amounts of a homocoupling side product. What is the cause and how can I minimize it?

A3: Homocoupling occurs when two molecules of the same coupling partner react with each other (e.g., Ar-Ar from Ar-X). This side reaction is often competitive with the desired cross-coupling pathway.

  • Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of organometallic reagents, particularly boronic acids. Rigorous degassing of the reaction mixture is critical.

  • Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling. For example, in Suzuki couplings, using a weaker base or a less polar solvent can sometimes suppress this side reaction.

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the organometallic species may have a longer lifetime in solution, increasing the likelihood of homocoupling. Optimizing the ligand and reaction conditions to accelerate transmetalation can be an effective strategy.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving more complex issues in cross-coupling reactions, organized by the observed problem.

Problem 1: Low or Inconsistent Yield

A low or inconsistent yield is one of the most frequent challenges. The following workflow can help identify the root cause.

G A Start: Low/Inconsistent Yield B Check Reagent Quality & Stoichiometry A->B Step 1 C Ensure Rigorous Inert Atmosphere B->C Reagents OK D Screen Different Ligands C->D Atmosphere OK E Screen Different Solvents & Bases D->E No Improvement H Problem Resolved D->H Yield Improves F Optimize Reaction Temperature & Time E->F No Improvement E->H Yield Improves G Increase Catalyst/Ligand Loading F->G No Improvement F->H Yield Improves G->H Yield Improves

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Re-evaluate Reagents: As a first step, use fresh, high-purity reagents. If using a boronic acid, consider its purity, as they can contain varying amounts of anhydrides (boroxines) which are less reactive.

  • Optimize the Ligand: The ligand is arguably the most critical variable. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. A ligand screen is often the most effective way to improve yield.

    Ligand TypeKey FeatureCommon Application
    Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos)Bulky and electron-richC-N and C-O couplings, sterically hindered substrates
    Josiphos-type Ferrocenylphosphines Chiral, good for asymmetric couplingAsymmetric synthesis
    Buchwald-type Dialkylbiarylphosphines (e.g., BrettPhos, CPhos)Less sterically demanding than XPhosGeneral purpose, good for a wide range of substrates
  • Solvent and Base Selection: The solvent's polarity and the base's strength are critical for solubilizing reagents and facilitating key steps in the catalytic cycle, such as the activation of the organometallic partner. An improper choice can stall the reaction. For example, in Suzuki couplings, a combination of a carbonate base (like K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (like dioxane or DMF) is a common starting point.

Problem 2: Side Product Formation

The formation of side products complicates purification and reduces the yield of the desired product.

Common Side Products and Solutions:

  • Proto-dehalogenation/Proto-demetalation: This occurs when the aryl halide or organometallic reagent is quenched by a proton source, resulting in the formation of Ar-H.

    • Cause: Often caused by residual water or protic impurities in the solvent or reagents.

    • Solution: Use anhydrous solvents and reagents. If the base is hydrated (e.g., K₃PO₄·H₂O), ensure the water of hydration is accounted for or use an anhydrous version.

  • Hydrolysis of Organometallic Reagent: For example, the hydrolysis of a boronic acid to the corresponding alcohol (Ar-OH).

    • Cause: Excessively harsh basic conditions or prolonged reaction times at high temperatures.

    • Solution: Use a milder base (e.g., K₃PO₄ instead of NaOH) or lower the reaction temperature.

Section 3: Essential Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Ligand Screen

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for a given transformation.

  • Preparation: In a glovebox, arrange an array of reaction vials, each containing a small stir bar.

  • Stock Solution Preparation:

    • Prepare a stock solution of your aryl halide and organometallic partner in the chosen degassed solvent.

    • Prepare a separate stock solution of your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in the same solvent.

  • Ligand Dosing: To each vial, add the appropriate amount of a different solid ligand.

  • Reaction Initiation:

    • Add the palladium precursor stock solution to each vial.

    • Add the substrate stock solution to each vial.

    • Add the base to each vial.

  • Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Analysis: After the specified reaction time, quench the reactions and analyze the crude mixture of each vial by a quantitative method such as LC-MS or GC-MS to determine the yield of the desired product.

Section 4: The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar series of steps.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D + R-M E Ar-Pd(II)L_n-R D->E - M-X F Reductive Elimination E->F F->A + Ar-R (Product)

Caption: Generalized catalytic cycle for cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (e.g., an aryl halide, Ar-X) to form a Pd(II) complex. The choice of ligand significantly impacts the rate of this step.

  • Transmetalation: The organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide. This step often requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands generally accelerate this final, product-forming step.

By understanding which ligand and reaction parameters influence each step, a researcher can make more informed decisions to overcome reaction barriers. For instance, if oxidative addition is suspected to be the rate-limiting step (e.g., with an unreactive aryl chloride), selecting a more electron-rich ligand can often accelerate the reaction.

References

  • Palladium Catalyst Decomposition. Organic Process Research & Development ([Link])

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation. Journal of the American Chemical Society ([Link])

  • Mechanism of the Suzuki-Miyaura Reaction: The Role of Aryl Boronate Aggregates. Angewandte Chemie International Edition ([Link])

  • A User's Guide to Suzuki-Miyaura Cross-Coupling Reactions. Nature Protocols ([Link])

  • The crucial role of the ligand in palladium-catalysed cross-coupling reactions. Chemical Society Reviews ([Link])

Technical Support Center: Troubleshooting Debromination in Suzuki-Miyaura Coupling of Halo-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, drug development professionals, and researchers encountering critical bottlenecks during the palladium-catalyzed cross-coupling of electron-deficient heterocyclic scaffolds.

Halo-pyrimidines—specifically bromo-pyrimidines—are pivotal building blocks in modern pharmaceutical synthesis. However, their highly electron-deficient nature often leads to protodehalogenation (debromination) , a parasitic side reaction that depletes the electrophile, complicating purification and severely suppressing yields. This guide unravels the mechanistic causality of this side reaction and provides self-validating troubleshooting protocols to eliminate it.

Mechanistic Causality: Why Does Debromination Occur?

To resolve a side reaction, you must first understand the kinetic competition at the catalytic center. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds via Oxidative Addition , Transmetalation , and Reductive Elimination .

Because pyrimidines are strongly electron-withdrawing, the initial oxidative addition of Pd(0) into the C–Br bond is exceptionally fast. However, if the subsequent transmetalation step is slow (due to poorly nucleophilic boronic acids, inadequate base activation, or steric hindrance), the resulting Ar-Pd(II)-Br intermediate has a prolonged lifetime[1][2]. During this kinetic delay, if protic solvents (like isopropanol or ethanol) or basic alkoxides are present, they can coordinate to the Pd(II) center. A subsequent


-hydride elimination generates an Ar-Pd(II)-H species. Rapid reductive elimination then yields the undesired protodehalogenated (debrominated) pyrimidine[2].

mechanism Pd0 Pd(0) Catalyst ArPdBr Ar-Pd(II)-Br (Oxidative Addition) Pd0->ArPdBr Ar-Br (Fast) ArPdOH Ar-Pd(II)-OR (Base/Solvent Exchange) ArPdBr->ArPdOH Protic Solvent (Slow Transmetalation) ArPdR Ar-Pd(II)-R' (Transmetalation) ArPdBr->ArPdR R'-B(OH)2 (Fast Transmetalation) ArPdH Ar-Pd(II)-H (β-Hydride Elimination) ArPdOH->ArPdH β-H Elimination ArH Ar-H (Debrominated Pyrimidine) ArPdH->ArH Reductive Elimination ArH->Pd0 ArR Ar-R' (Cross-Coupled Product) ArPdR->ArR Reductive Elimination ArR->Pd0

Caption: Divergent pathways of Ar-Pd(II)-Br intermediate: productive cross-coupling vs. protodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting Guidelines

FAQ 1: My bromo-pyrimidine completely debrominates, but the same conditions work perfectly for bromo-benzene. Why?

A: The fundamental difference lies in electronics. The


-electron deficiency of the pyrimidine ring accelerates oxidative addition but ironically stabilizes the Pd(II) intermediate against transmetalation. This stabilization leaves the catalyst vulnerable to side reactions. Furthermore, nitrogen atoms on the pyrimidine can coordinate to the palladium (κ-2 coordination), effectively poisoning the catalyst or altering its geometry, which further delays transmetalation and provides ample time for hydrodehalogenation[1].
FAQ 2: What is the most common source of the hydride causing debromination, and how do I eliminate it?

A: The hydride typically originates from the solvent or the base . Protic solvents like ethanol, methanol, or isopropanol readily form palladium-alkoxide complexes, which rapidly undergo


-hydride elimination to furnish the hydride[1].
  • Actionable Fix: Switch to strictly aprotic solvent systems. Toluene, 1,4-dioxane, or THF are excellent choices. If water is required to dissolve the base, use a biphasic mixture (e.g., Toluene/Water 4:1) rather than a homogenous alcohol/water mixture[3].

FAQ 3: How does my choice of base impact debromination?

A: Strong nucleophilic bases (like NaOEt, NaOH) can attack the electron-deficient pyrimidine directly or promote the formation of hydride-donating species.

  • Actionable Fix: Employ mild, non-nucleophilic bases that efficiently activate the boronic acid without promoting side reactions. Potassium phosphate tribasic (

    
    ) and Cesium fluoride (CsF) are superior choices for heterocyclic coupling because they facilitate transmetalation cleanly[3].
    
FAQ 4: Can ligand design accelerate transmetalation to outpace debromination?

A: Absolutely. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , SPhos , or bidentate ligands like dtbpf are engineered specifically for this. The electron-rich phosphine increases the electron density on Pd, accelerating reductive elimination, while the steric bulk forces the transient species to favor transmetalation over off-cycle resting states[4][5].

Quantitative Optimization Matrix

The following table summarizes the causal impact of different reaction parameters based on collective process chemistry data for 2-amino-4-bromopyrimidines. Use this matrix to select conditions that minimize debromination.

Parameter CategorySub-optimal Choice (Promotes Debromination)Optimized Alternative (Promotes Coupling)Mechanistic Rationale
Solvent System Ethanol / Water or Isopropanol1,4-Dioxane, Toluene, or THF (Aprotic)Alcohols undergo

-hydride elimination; aprotic solvents eliminate this hydride source.
Catalyst/Ligand

or

XPhos Pd G2,

, or Ni-ProPhos
Bulky ligands accelerate transmetalation; older ligands leave Pd(II) vulnerable to reduction.
Base

or

Anhydrous

or

Mild bases avoid heterocycle degradation while efficiently forming the reactive boronate complex.
Additives NoneLithium Bromide (LiBr)Halide additives can stabilize the catalytic intermediate in aqueous/surfactant systems[6].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology is provided. This protocol is designed to be a "self-validating system"—meaning the physical operations intrinsically prevent the introduction of oxygen and moisture, which are secondary culprits in catalyst deactivation.

workflow step1 1. Substrate Loading Add Ar-Br, Boronic Acid (1.5 eq), K3PO4 (2.0 eq) step2 2. Pre-catalyst Loading Add XPhos Pd G2 (2 mol%) in a glovebox or via benchtop inert transfer step1->step2 step3 3. System Purge (Critical Step) Evacuate vessel to <1 mbar, backfill with dry Argon (Repeat 3x) step2->step3 step4 4. Solvent Addition Add anhydrous 1,4-Dioxane via gas-tight syringe step3->step4 step5 5. Thermal Activation Heat to 80°C under Argon. Monitor by LC-MS until Ar-Br is consumed step4->step5 step6 6. Quench & Extraction Cool to RT. Dilute with EtOAc, wash with H2O/Brine, dry over Na2SO4 step5->step6

Caption: Step-by-step self-validating workflow for anhydrous Suzuki coupling of sensitive pyrimidines.

Detailed Methodology: Coupling of Bromo-Pyrimidine with Aryl Boronic Acid
  • Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Solid Loading : To the flask, add the halo-pyrimidine (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition : Add XPhos Pd G2 (2 mol%). Note: If working outside a glovebox, handle the pre-catalyst rapidly to minimize atmospheric moisture exposure.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask until the vacuum gauge reads < 1 mbar, then carefully backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen (which degrades the phosphine ligand and Pd(0)).

  • Solvent Introduction : Using a gas-tight syringe purged with Argon, inject anhydrous, sparged 1,4-Dioxane to achieve a substrate concentration of ~0.2 M.

  • Reaction : Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure effective mixing of the heterogeneous base.

  • Monitoring & Workup : Track the reaction via LC-MS. Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: ACS Catalysis URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidines Source: RSC Advances URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PubMed Central (PMC) / NIH URL:[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development (ACS) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Assays for Novel Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with potent biological activity.[1] This heterocyclic system is a key component in a range of therapeutics, particularly in oncology, where its derivatives have been developed as potent inhibitors of various protein kinases like EGFR and JAK.[2][3][4] As researchers continue to synthesize novel pyrrolo[2,3-d]pyrimidine derivatives, the initial and most critical step in their evaluation is the assessment of their cytotoxic potential.

This guide provides a comprehensive comparison of in-vitro cytotoxicity assays tailored for the preclinical evaluation of these novel compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select, execute, and interpret the most appropriate assays for your research goals. Our focus is on building a self-validating system of inquiry, ensuring that the data you generate is robust, reliable, and translatable.

Part 1: Foundational Principles for Robust Cytotoxicity Screening

Before stepping into specific assay protocols, a solid foundation is crucial. The choices made at this stage will profoundly impact the quality and relevance of your data.

The Rationale of Cell Line Selection

The selection of an appropriate cell line is arguably the most critical parameter in cytotoxicity testing.[5] The goal is not merely to find the most sensitive cell line, but the most relevant one. For pyrrolo[2,3-d]pyrimidine compounds, which often target pathways dysregulated in cancer, a panel of well-characterized cancer cell lines is essential.

  • Relevance to Target Disease: Choose cell lines that represent the cancer type you aim to treat. For instance, studies on novel pyrrolo[2,3-d]pyrimidines frequently employ cell lines from prevalent cancers such as breast (MCF-7), cervical (HeLa), colon (HT-29), and lung (A549).[2][6]

  • Genetic and Phenotypic Characterization: A cell line's response is dictated by its unique genetic makeup.[7] A drug targeting a specific kinase will only be effective in a cell line where that kinase is expressed and plays a role in proliferation. Resources like the Cancer Cell Line Encyclopedia (CCLE) can provide invaluable data to guide your selection.[8]

  • Assessing Selectivity: A truly promising therapeutic candidate should exhibit selective toxicity towards cancer cells while sparing normal cells. Therefore, it is imperative to include a non-cancerous cell line (e.g., fibroblasts) in your screening panel to determine a selectivity index.[6][9] This index, often calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, is a key indicator of a compound's therapeutic window.

Understanding the IC₅₀ Value: More Than Just a Number

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug required to inhibit a biological process by 50%.[10] While seemingly straightforward, its interpretation requires nuance. The IC₅₀ is an operational measurement, not a thermodynamic constant like the dissociation constant (Kd).[11] This means its value is intrinsically linked to the specific assay conditions, including the cell line used, incubation time, and the endpoint being measured. Therefore, comparing IC₅₀ values across different studies must be done with caution.

Part 2: A Comparative Guide to Key Cytotoxicity Assays

Workflow for Cytotoxicity Assessment

The overall process, from initial cell culture to final data analysis, requires careful planning and execution. The following workflow illustrates the key stages.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Culture (Logarithmic growth phase) cell_seeding 2. Cell Seeding (Optimize density in 96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubate for 24, 48, 72h) compound_prep 3. Compound Dilution (Serial dilutions in media) compound_prep->treatment assay_choice 5. Select Assay mtt MTT / MTS (Metabolic) assay_choice->mtt Endpoint: Metabolism ldh LDH (Membrane Integrity) assay_choice->ldh Endpoint: Necrosis caspase Caspase-Glo (Apoptosis) assay_choice->caspase Endpoint: Apoptosis realtime Real-Time Imaging (Kinetics) assay_choice->realtime Kinetic Data readout 6. Signal Readout (Absorbance/Luminescence) analysis 7. Data Analysis (Dose-response curve) readout->analysis ic50 8. IC50 Determination analysis->ic50

Caption: General workflow for in-vitro cytotoxicity testing.

Tetrazolium Reduction Assays (MTT/MTS)

These are the workhorses of cytotoxicity screening, primarily due to their simplicity, low cost, and scalability for high-throughput applications.[12][13]

  • Scientific Principle: These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a yellow tetrazolium salt (MTT) to an insoluble purple formazan product, or a related salt (MTS, XTT) to a soluble formazan.[14][15][16] The intensity of the color is directly proportional to the number of metabolically active cells.

  • Causality and Experimental Choice: The choice between MTT and MTS often comes down to convenience. The MTT assay requires an additional solubilization step to dissolve the formazan crystals, whereas the MTS assay product is soluble in culture medium, allowing for a simpler "add-and-read" protocol.[16] However, it's crucial to remember that this is an indirect measure of cell viability.[17] A compound that inhibits mitochondrial function without immediately killing the cell could lead to a false positive. Conversely, some compounds can chemically reduce MTT, leading to a false negative.[18] Therefore, results from these assays should always be confirmed with an orthogonal method.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrrolo[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., <0.5% DMSO) controls and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in phenol red-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization; it should be long enough for the purple formazan crystals to become visible under a microscope.[19]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or using a plate shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot percent viability versus log[concentration] and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.[20]

Lactate Dehydrogenase (LDH) Release Assay

This assay provides a different perspective by directly measuring cell death through the loss of membrane integrity.

  • Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[21] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[22][23]

  • Causality and Experimental Choice: This assay is an excellent orthogonal method to confirm findings from metabolic assays. It specifically measures cytotoxicity leading to membrane rupture (necrosis or late apoptosis) and is less likely to be affected by compounds that interfere with mitochondrial activity. Because it uses the cell culture supernatant, the cells themselves can be used for other assays, such as DNA quantification.[24]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells:

    • Untreated Control: Cells with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of the incubation.

    • Background Control: Culture medium only (no cells).

  • Supernatant Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[25]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated control LDH activity) / (Maximum release LDH activity - Untreated control LDH activity)] * 100

Caspase Activity Assays

Since many kinase inhibitors, including pyrrolo[2,3-d]pyrimidine derivatives, induce apoptosis, measuring the activity of caspases provides direct mechanistic insight.[2][4]

  • Scientific Principle: This is a luminescent assay that measures the activity of the key executioner enzymes of apoptosis, caspase-3 and caspase-7. The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific target for caspase-3/7.[26] When active caspases in the cell lysate cleave this substrate, aminoluciferin is released, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[27]

  • Causality and Experimental Choice: This assay is highly sensitive and specific for apoptosis. It is ideal for confirming that the observed cytotoxicity from a primary screen (like MTT) is due to the induction of programmed cell death. The simple "add-mix-measure" format makes it well-suited for high-throughput screening.[27]

G compound Pyrrolo[2,3-d]pyrimidine Compound pathway Apoptotic Signaling (e.g., Kinase Inhibition) compound->pathway casp9 Initiator Caspases (e.g., Caspase-9) pathway->casp9 casp37 Executioner Caspases (Caspase-3/7) casp9->casp37 cleavage Substrate Cleavage casp37->cleavage Acts on substrate Caspase-Glo® 3/7 Substrate (DEVD-Aminoluciferin) substrate->cleavage luciferase Luciferase Enzyme cleavage->luciferase Releases Aminoluciferin for light Luminescent Signal (Measured) luciferase->light Generates

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the log[concentration] of the compound to visualize the dose-dependent activation of apoptosis.

Real-Time, Image-Based Cytotoxicity Assays

Endpoint assays provide a single snapshot in time. Real-time assays offer a significant advantage by providing kinetic data, allowing you to observe the entire time course of cytotoxicity.

  • Scientific Principle: These methods use automated live-cell imaging systems placed inside a standard incubator.[28] Cells are monitored over hours or days after compound addition. Cytotoxicity is quantified using fluorescent probes that are non-toxic and inert until they detect a specific cellular event. For example, a dye may be cell-impermeable and non-fluorescent in the medium, but upon entering a cell with a compromised membrane, it binds to DNA and fluoresces brightly, labeling the dead cell.[28][29]

  • Causality and Experimental Choice: This approach is unparalleled for understanding the dynamics of cell death. It can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing). By capturing data at multiple time points, you can generate more accurate dose-response curves and gain insights into whether your compound acts quickly or requires prolonged exposure.[30][31] This kinetic information is invaluable for lead optimization.

Part 3: Data Synthesis and Assay Selection

Choosing the right assay depends on the stage of your research. A primary screen demands high throughput, while a mechanistic follow-up requires specificity.

Comparative Summary of Assays
FeatureMTT / MTS AssayLDH Release AssayCaspase-Glo® 3/7 AssayReal-Time Imaging Assay
Principle Metabolic ActivityMembrane IntegrityApoptosis (Enzyme Activity)Membrane Integrity / Apoptosis
Endpoint ColorimetricColorimetricLuminescentFluorescent (Kinetic)
Throughput HighHighHighMedium to High
Pros Inexpensive, easy, fastMeasures direct cytolysis, non-destructive to cellsHigh sensitivity, mechanistic insightProvides kinetic data, distinguishes cytostatic vs. cytotoxic
Cons Indirect measure, prone to compound interferenceLess sensitive for early apoptosisSpecific to apoptosis, may miss other death pathwaysRequires specialized equipment
Best For Primary high-throughput screeningConfirming necrosis/late apoptosisDetermining mechanism of actionDetailed kinetic profiling, MoA studies
Decision-Making Framework for Assay Selection

G cluster_ortho start What is your research goal? q1 Primary Screen of many compounds? start->q1 q2 Confirming Cytotoxicity & Mechanism of Action? start->q2 q1->q2 No a1 Use MTT or MTS Assay (High-throughput, cost-effective) q1->a1 Yes a2 Use Orthogonal Assays q2->a2 Yes a3 LDH Assay (to confirm necrosis) a2->a3 a4 Caspase-Glo 3/7 (to confirm apoptosis) a2->a4 a5 Real-Time Imaging (for detailed kinetics) a2->a5

Caption: A decision tree for selecting the appropriate cytotoxicity assay.

Conclusion

The evaluation of novel pyrrolo[2,3-d]pyrimidine compounds requires a thoughtful, multi-faceted approach to cytotoxicity testing. A high-throughput metabolic assay like MTT or MTS serves as an excellent starting point for initial screening. However, to build a compelling and trustworthy data package, these initial findings must be validated with orthogonal assays. Confirming cell death with an LDH assay and elucidating the apoptotic mechanism with a caspase activity assay will provide the necessary depth and confidence in your results. For lead candidates, investing in real-time analysis can yield invaluable kinetic data that differentiates your compound from the rest. By understanding the principles behind each method and using them in a complementary fashion, you can effectively characterize the cytotoxic profile of your novel compounds and make informed decisions for their continued development.

References

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Bentham Science. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Bentham Science. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

  • PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • PMC. Real-Time Cytotoxicity Assays. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • PMC. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • PMC. (2018). Highlight report: Cell type selection for toxicity testing. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Agilent. Real-Time Cytotoxicity Assays. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • Taylor & Francis Online. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • PLOS. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • PMC. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. [Link]

  • ResearchGate. (2015). Is Value of MTT or MTS Test Reliable for Cytocompatibility Assessment of Scaffold?[Link]

  • Dojindo. (2017). Cytotoxicity LDH Assay Kit-WST. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Wikipedia. MTT assay. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

  • Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. [Link]

Sources

Validating target engagement of 2-chloropyrrolopyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide comparing advanced intracellular target engagement methodologies for 2-chloropyrrolopyrimidine derivatives, designed for drug development professionals and assay scientists.

The Mechanistic Challenge of 2-Chloropyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is highly regarded as a privileged structure in medicinal chemistry[1]. Acting as a 7-deazapurine, it acts as a nearly perfect structural mimic of the adenine ring of adenosine triphosphate (ATP). This property allows the core to slide deeply into the kinase hinge region, forming crucial hydrogen bonds (typically via the N1 and N3 equivalent nitrogens) to arrest kinase activity[1]. Furthermore, the 2-chloro substitution acts as an electrophilic handle, enabling late-stage diversification—such as Buchwald-Hartwig aminations—to probe the solvent-exposed channel and maximize specificity.

The Causality of the Target Engagement Dilemma: Because these are ATP-competitive inhibitors, their apparent potency in isolated biochemical assays is frequently artificially inflated. Standard recombinant biochemical assays utilize low ATP concentrations (10 µM to 100 µM) to generate robust signals[2]. However, inside a living cell, physiological ATP concentrations fluctuate between 1 mM and 5 mM. Consequently, a compound that exhibits single-digit nanomolar potency in a biochemical assay may fail entirely in vivo because it cannot overcome the thermodynamic barrier of outcompeting millimolar ATP. To prove true clinical viability, Target Engagement (TE) must be verified inside intact, living cells[2].

Comparative Analysis of Live-Cell Target Engagement Platforms

To reliably distinguish highly potent cellular inhibitors from biochemical false positives, researchers employ three distinct paradigms: Bioluminescence Resonance Energy Transfer (NanoBRET™), Cellular Thermal Shift Assays (CETSA®), and Activity-Based Protein Profiling (ABPP). The table below structurally summarizes their operational performance and data outputs.

Table 1: Quantitative Performance Matrix for Target Engagement Methods

Analytical ParameterNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA®)Kinobeads (ABPP Proteomics)
Biophysical Principle Competitive displacement of a fluorescent tracerLigand-induced thermodynamic stabilizationAffinity chromatography via immobilized probes
Intracellular ATP State Physiological (1–5 mM)Physiological (1–5 mM)Lysate (Often ATP-depleted)
Target Modification Requires Kinase-NanoLuc fusionNone (Completely Label-Free)Requires immobilized probe matrix
Throughput & Speed High (384-well compatible)Low-Medium (MS readout is time-intensive)Low (Extensive LC-MS/MS prep)
Primary Output Real-time intracellular

/ Residence Time

shift & target melting curves
Proteome-wide selectivity profile

Self-Validating Experimental Methodologies

A well-designed target engagement protocol acts as a self-validating system. Below are the step-by-step methodologies detailing both the procedure and the precise biophysical causality driving each step.

Protocol 1: NanoBRET™ Intracellular Kinase TE Assay

NanoBRET evaluates molecular proximity in live cells by monitoring the competitive displacement of a cell-permeable tracer from a NanoLuc-fused kinase[3].

  • Cell Transfection & Equilibration:

    • Action: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase reporter.

    • Causality: Controlling the expression level is critical. Massive overexpression can skew the stoichiometric ratio of kinase to physiological ATP, artificially shifting the apparent

      
      . Optimal, low-level expression mimics endogenous conditions.
      
  • Tracer Titration &

    
     Calibration: 
    
    • Action: Dose the cells with a broad concentration gradient of the NanoBRET fluorescent tracer to determine its

      
       for the specific kinase.
      
    • Causality: This is the self-validating control step. By executing the final competition assay exactly at the tracer's

      
       concentration, the system is poised at its most thermodynamically sensitive inflection point, ensuring the dynamic range of competitive displacement is maximized[3].
      
  • Inhibitor Competition & Readout:

    • Action: Introduce the 2-chloropyrrolopyrimidine test inhibitor. Following incubation, add the NanoLuc substrate and immediately read the luminescence ratio (Acceptor emission at 590 nm / Donor emission at 460 nm).

    • Causality: If the 2-chloropyrrolopyrimidine compound possesses true intracellular affinity, it will outcompete both the tracer and endogenous ATP, pushing the fluorescent tracer beyond the ~10 nm Förster resonance radius. The resulting decay in the BRET signal directly quantifies the drug's live-cell occupancy.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free assay predicated on the biophysical phenomenon that target proteins exhibit altered thermal stability upon ligand binding[4].

  • Intact Cell Incubation:

    • Action: Treat live cell cultures (or patient tissue samples) with varying doses of the 2-chloropyrrolopyrimidine derivative.

    • Causality: Dosing intact cells ensures that the drug's plasma membrane permeability, efflux ratio, and intracellular metabolism are inherently accounted for in the final engagement profile[5].

  • Isothermal Heat Shock (Melt Curve Generation):

    • Action: Aliquot the treated cells and subject them to a transient heat shock across a tightly controlled temperature gradient (e.g., 40°C to 70°C).

    • Causality: Proteins in solution constantly "breathe." Heating accelerates their unfolding and subsequent irreversible aggregation. When the 2-chloropyrrolopyrimidine inhibitor docks tightly into the kinase hinge, it restricts conformational flexibility. This imposes a significant entropic penalty on unfolding, stabilizing the kinase and shifting its aggregation temperature (

      
      ) higher[4].
      
  • Soluble Fraction Isolation & Multiplex Readout:

    • Action: Lyse the cells and perform high-speed centrifugation to pellet the denatured, aggregated proteins. Analyze the remaining soluble fraction using highly multiplexed readouts such as Mass Spectrometry (MS-CETSA) or Proximity Extension Assays (PEA)[6].

    • Causality: Only the thermally stabilized, ligand-bound kinase remains in the supernatant. By reading out via multiplexed MS or PEA, researchers can simultaneously validate on-target engagement while mapping off-target binding events across thousands of cellular proteins[6].

Visualizing the Validation Logic

The integration of these platforms prevents the advancement of artificially potent compounds. The workflow below maps the logical routing of a 2-chloropyrrolopyrimidine hit through rigorous intracellular validation.

TE_Workflow N1 2-Chloropyrrolopyrimidine Hit (ATP-Competitive Scaffold) N2 Biochemical Assay (Low ATP: 10-100 µM) N1->N2 N4 Live-Cell Target Engagement (Physiological ATP: 1-5 mM) N1->N4 Crucial Validation Step N3 False Positive Risk (Fails to compete in vivo) N2->N3 N5 NanoBRET™ TE Assay (Reversible Tracer Displacement) N4->N5 N6 CETSA® Analysis (Thermal Shift & Stabilization) N4->N6 N7 Validated Lead Compound (Confirmed Intracellular Efficacy) N5->N7 N6->N7

Target engagement validation workflow for 2-chloropyrrolopyrimidine ATP-competitive inhibitors.

References

  • [1] Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health (NIH).

  • [3] NanoBRET® TE Intracellular Kinase Assays. Promega Corporation.

  • [4] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. American Chemical Society (ACS).

  • [2] Spotlight: Cell-based kinase assay formats. Reaction Biology.

  • [5] Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.

  • [6] Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Institutes of Health (NIH).

Sources

Kinase Selectivity of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-chloro-1H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide array of kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the kinase selectivity profiles of various derivatives originating from this scaffold, supported by experimental data and methodologies, to aid researchers in the strategic design and development of next-generation kinase inhibitors.

The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is considered a "bioisostere" of purine, granting it inherent affinity for ATP-dependent enzymes like kinases.[4] The 2-chloro substitution provides a convenient synthetic handle for introducing diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5] Medicinal chemistry efforts have successfully generated derivatives targeting a range of kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during transfection (RET) kinase.[6][7][8]

Comparative Kinase Selectivity Profiles: Case Studies

The following sections present a comparative analysis of the kinase selectivity of representative 2-chloro-1H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting the impact of structural modifications on their inhibitory profiles.

Multi-Targeted Inhibition: The Case of Halogenated Benzylidenebenzohydrazide Derivatives

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, derived from a 2-chloro-1H-pyrrolo[2,3-d]pyrimidine precursor, were synthesized and evaluated for their multi-kinase inhibitory potential.[9][10][11][12] One of the most potent compounds in this series, compound 5k , demonstrated significant activity against a panel of cancer-related kinases.[9][10][11]

Table 1: Kinase Inhibitory Profile of Compound 5k and Reference Compounds [9][10][11]

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)Staurosporine IC50 (nM)
EGFR799355-
Her240--38
VEGFR2136261--
CDK2204---

The data reveals that compound 5k exhibits potent, low nanomolar inhibition against multiple kinases, with notable activity against Her2, comparable to the well-known inhibitor staurosporine.[9][10] Its activity against VEGFR2 is also superior to that of the multi-targeted TKI, sunitinib.[9][10] This broad-spectrum activity underscores the potential of this scaffold for developing multi-targeted therapies.

Targeting RET Kinase: A Study in Structure-Activity Relationships

In a separate study, a series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to target RET kinase, a driver of certain types of thyroid and non-small cell lung cancers.[4][8] The structure-activity relationship was extensively explored, leading to the identification of potent and selective inhibitors.

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase [4]

CompoundSubstitution at the "back pocket"RET-wt IC50 (μM)
19 3-tert-butyl-N-methyl-1H-pyrazole0.127 ± 0.001
20 5-tert-butylisoxazole0.076 ± 0.006
55 N-methyl pyrazole with further modification< 0.01
59 4-methylsulfonylphenyl with further modification< 0.01

The results demonstrate that modifications at the "back pocket" region significantly influence inhibitory potency against RET kinase.[4] Compounds 55 and 59 emerged as highly potent inhibitors with low nanomolar activity.[4]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of kinase selectivity profiles relies on robust and reproducible biochemical assays. The following are examples of commonly employed techniques:

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for quantifying inhibitor binding to kinases.[6][13][14]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, bringing the europium donor in close proximity to the tracer's acceptor fluorophore, resulting in a high FRET signal. Inhibition of tracer binding by a test compound leads to a decrease in the FRET signal.[13][14]

Step-by-Step Protocol (General Overview): [6][9][13][15]

  • Reagent Preparation: Prepare serial dilutions of the test compound, a 2X kinase/antibody mixture, and a 4X tracer solution in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound or control.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luminescence-based method that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[2][3][16][17][18]

Principle: The assay utilizes the properties of a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present. As a kinase consumes ATP during the phosphorylation of its substrate, the luminescent signal is inversely correlated with kinase activity.[2][16]

Step-by-Step Protocol (General Overview): [2][3][16][17]

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature and time for the specific kinase.

  • Reagent Addition: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.

  • Incubation: Incubate at room temperature for a short period to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyrrolo[2,3-d]pyrimidine derivatives and the general workflow for kinase inhibitor screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->RTK

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway often targeted by 2-chloro-1H-pyrrolo[2,3-d]pyrimidine derivatives.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library of Pyrrolo[2,3-d]pyrimidine Derivatives HTS High-Throughput Screening (HTS) (e.g., Kinase-Glo®) Start->HTS Hit_ID Hit Identification (Compounds showing significant inhibition) HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of kinases, e.g., LanthaScreen®) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR studies to improve potency and selectivity) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End

Caption: A generalized workflow for the screening and development of kinase inhibitors derived from the 2-chloro-1H-pyrrolo[2,3-d]pyrimidine scaffold.

Conclusion and Future Directions

The 2-chloro-1H-pyrrolo[2,3-d]pyrimidine scaffold is a highly validated and fruitful starting point for the development of kinase inhibitors. The strategic modification of this core has led to the discovery of compounds with diverse selectivity profiles, ranging from multi-targeted agents to highly selective inhibitors. The choice of substituents plays a crucial role in determining the potency and selectivity of these derivatives.

Future research in this area will likely focus on leveraging advanced techniques such as structure-based drug design and computational modeling to further refine the selectivity of these compounds. The development of derivatives that can overcome drug resistance mutations in kinases remains a significant challenge and a key area of investigation. As our understanding of the kinome and its role in disease continues to expand, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly continue to be exploited to generate novel and effective therapeutics.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. ScienceDirect. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link]

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrrolopyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1] Its structural resemblance to the ATP purine core allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted pyrrolopyrimidines, offering a comparative look at how modifications at this key position influence their inhibitory potency and selectivity against various kinase targets.

The Significance of the 4-Position in Pyrrolopyrimidine-Based Kinase Inhibition

The C4 position of the pyrrolo[2,3-d]pyrimidine core is a critical vector for establishing interactions within the ATP-binding pocket of kinases. Substituents at this position can profoundly impact binding affinity, selectivity, and overall pharmacological properties. The strategic introduction of various moieties at the 4-position has led to the discovery of highly potent and selective inhibitors targeting key kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Aurora Kinases.

This guide will dissect the SAR of 4-substituted pyrrolopyrimidines by examining different classes of substituents and their effects on inhibitory activity against these important kinase families. We will delve into the experimental data that underpins our understanding of these relationships and provide detailed protocols for the key assays used to evaluate these compounds.

Comparative Analysis of 4-Substituted Pyrrolopyrimidines

The inhibitory potency of 4-substituted pyrrolopyrimidines is highly dependent on the nature of the substituent at the C4 position and the specific kinase being targeted. Below, we compare the activity of various analogs, highlighting key SAR trends.

4-Anilino and Related Arylamino Substituents: Targeting EGFR and Aurora Kinases

The introduction of an anilino group at the 4-position has been a particularly fruitful strategy for developing potent EGFR and Aurora kinase inhibitors. The phenyl ring of the anilino moiety can be further functionalized to optimize interactions within the kinase active site.

A study exploring dual inhibitors of EGFR and Aurora Kinase A (AURKA) revealed that N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines exhibit nanomolar inhibition of EGFR and micromolar inhibition of AURKA.[2] For instance, a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine demonstrated single-digit micromolar inhibition of both kinases, highlighting the potential for dual targeting with a single scaffold.[2] The study emphasized that while the 4-substituted pyrrolo[2,3-d]pyrimidine core is well-accommodated in both kinases, the binding interactions are generally more favorable for EGFR.[2]

Another class of potent Aurora-A kinase inhibitors is based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, with substitutions at the 4-position playing a crucial role in their activity. One compound from this series demonstrated an impressive IC50 of 0.008 µM against Aurora A and showed potent anti-proliferative activity in several tumor cell lines.[3][4]

Table 1: Inhibitory Activity of 4-Anilino Pyrrolopyrimidine Derivatives against EGFR and Aurora Kinase A

Compound ID4-SubstituentTarget KinaseIC50 (µM)Reference
Compound 64-MethoxyphenylaminoEGFR<10[2]
Compound 64-MethoxyphenylaminoAURKA<10[2]
Compound 302-Amino-...-anilinoAurora A0.008[3][4]
4-Amino and Piperidinyl Substituents: Targeting JAK Kinases

The JAK family of tyrosine kinases is central to cytokine signaling pathways involved in inflammation and immunity.[5] The development of selective JAK inhibitors is a major goal in the treatment of autoimmune diseases. Modifications at the 4-position of the pyrrolopyrimidine scaffold have been instrumental in achieving both potency and selectivity for different JAK isoforms.

A novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a piperidinyl fragment were designed as JAK1-selective inhibitors.[6] One compound from this series, 12a , exhibited an IC50 value of 12.6 nM against JAK1, with a 10.7-fold selectivity over JAK2.[6] This selectivity is crucial for avoiding off-target effects associated with JAK2 inhibition. Similarly, the 4-(2-aminoethyl)amino-pyrrolopyridine derivative 2j showed a significant 24.7-fold selectivity for JAK1 over JAK2, with a JAK1 IC50 of 2.2 µM.[7] Molecular docking studies suggest that the aminoethyl functionality of 2j is key to discriminating between the subtle differences in the ligand-binding sites of JAK1 and JAK2.[7]

Table 2: Inhibitory Activity and Selectivity of 4-Amino Pyrrolopyrimidine Derivatives against JAK Kinases

Compound ID4-SubstituentTarget KinaseIC50 (nM)Selectivity (JAK2/JAK1)Reference
12a Amino-piperidinylJAK112.610.7[6]
2j 2-AminoethylaminoJAK1220024.7[7]
Multi-Targeted Kinase Inhibition with Complex 4-Substituents

Recent efforts have focused on developing multi-targeted kinase inhibitors to overcome drug resistance and improve therapeutic efficacy. A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their ability to inhibit multiple kinases.[8][9] One compound, 5k , emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[8][9] This compound demonstrated superior potency against VEGFR2 compared to the well-known TKI, sunitinib.[9]

Table 3: Multi-Kinase Inhibition Profile of Compound 5k

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFR79[9]
5k Her240[9]
5k VEGFR2136[9]
5k CDK2204[8]

Experimental Protocols

The following are detailed protocols for the key assays used to determine the biological activity of 4-substituted pyrrolopyrimidines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, JAK1)

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (4-substituted pyrrolopyrimidines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

    • Add 2 µL of the diluted kinase enzyme.

    • Add 2 µL of a master mix containing the peptide substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A431, H1975)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[12]

  • Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values using graphing software like GraphPad Prism.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the SAR of 4-substituted pyrrolopyrimidines.

Caption: The Pyrrolo[2,3-d]pyrimidine scaffold and key positions for substitution.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Substituted Pyrrolopyrimidine Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Evaluate Potency Cell_Assay Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Confirm Cellular Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Relate Structure to Activity

Caption: A typical experimental workflow for SAR studies of kinase inhibitors.

Conclusion

The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold is a versatile and critical handle for modulating the potency and selectivity of kinase inhibitors. As demonstrated, the careful selection of substituents at this position can lead to the development of highly effective single-target or multi-targeted agents against a range of therapeutically relevant kinases. The ongoing exploration of novel 4-substituted pyrrolopyrimidines, guided by a deep understanding of their SAR, continues to be a promising avenue for the discovery of next-generation cancer and anti-inflammatory therapies. This guide provides a framework for researchers to navigate this complex chemical space and contribute to the advancement of this important class of inhibitors.

References

Sources

A Comparative Guide to the Pharmacokinetic Profile of Halogenated Pyrrolo[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent therapeutic agents. The strategic introduction of halogens to this scaffold is a key medicinal chemistry tactic to modulate potency, selectivity, and metabolic stability. This guide offers a comparative analysis of the pharmacokinetic (PK) profiles of halogenated pyrrolo[3,2-d]pyrimidine analogues, synthesizing available data to inform rational drug design and development.

The Influence of Halogenation on Biological Activity and Pharmacokinetics

The introduction of halogens at various positions of the pyrrolo[3,2-d]pyrimidine core can significantly impact the compound's interaction with its biological target and its overall disposition in the body. Halogenation can alter a molecule's lipophilicity, electronic distribution, and susceptibility to metabolic enzymes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

A study on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines highlighted the importance of halogen substitution at the C7 position. The introduction of an iodine atom at this position resulted in a significant enhancement of potency, with IC50 values dropping to sub-micromolar levels against various cancer cell lines[1]. This suggests that the size and polarizability of the halogen can play a crucial role in target engagement.

Comparative Pharmacokinetic Data

To facilitate a comparative analysis, the following table summarizes key pharmacokinetic and activity data for representative halogenated pyrrolo[3,2-d]pyrimidine analogues, compiled from available literature. It is important to note that these data points are from different studies and may have been generated under varying experimental conditions.

Compound IDHalogen SubstitutionBiological Target/ActivityKey Pharmacokinetic ParametersSource
Compound 1 2,4-dichloroAntiproliferative (low micromolar IC50)Not reported[1]
Compound 2 2,4-dichloro, 7-iodoAntiproliferative (sub-micromolar IC50)Not reported[1]
N5-substituted analogueHalogenated (specific halogen not detailed)AntiproliferativePlasma half-life (t½) = 32.7 min (in mice)[2][3]
Parent analogueHalogenated (specific halogen not detailed)AntiproliferativeRapidly formed from N5-substituted analogue[2][3]

Note: The lack of comprehensive, directly comparable pharmacokinetic data for a series of differently halogenated pyrrolo[3,2-d]pyrimidines represents a significant knowledge gap in the field.

Experimental Protocols for Pharmacokinetic Profiling

The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments essential for characterizing the pharmacokinetic profile of halogenated pyrrolo[3,2-d]pyrimidine analogues.

In Vitro Permeability Assessment: Caco-2 Bidirectional Assay

This assay is the gold standard for predicting in vivo intestinal absorption of orally administered drugs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[4]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

  • Bidirectional Permeability Study:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time.

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured over time.

  • Sample Analysis: Samples from the receiver compartment are collected at specific time points and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[4]

In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[5]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

This study determines the in vivo pharmacokinetic parameters of a compound after administration to an animal model, typically rats or mice.

Methodology:

  • Animal Model: Male Han Wistar rats or similar strains are commonly used.[6] Animals are housed in controlled conditions and allowed to acclimatize.

  • Dosing:

    • Intravenous (IV) Administration: The compound is administered as a bolus or infusion through a cannulated vein (e.g., tail vein or jugular vein) to determine clearance and volume of distribution.

    • Oral (PO) Administration: The compound is administered by oral gavage to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and the concentration of the test compound is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

Visualizing the Path to Pharmacokinetic Understanding

To better illustrate the experimental workflows and the logical relationships in pharmacokinetic profiling, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Caco-2 Permeability Caco-2 Permeability Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Caco-2 Permeability->Rodent PK Study (IV & PO) Inform Dosing Strategy Microsomal Stability Microsomal Stability Microsomal Stability->Rodent PK Study (IV & PO) Predict In Vivo Clearance Plasma Protein Binding Plasma Protein Binding CYP Inhibition CYP Inhibition Lead Optimization Lead Optimization Rodent PK Study (IV & PO)->Lead Optimization Key Decision Point Tissue Distribution Tissue Distribution Compound Synthesis Compound Synthesis Compound Synthesis->Caco-2 Permeability Absorption Prediction Compound Synthesis->Microsomal Stability Metabolism Prediction

Caption: A typical experimental workflow for pharmacokinetic profiling.

ADME_Process Oral\nAdministration Oral Administration Absorption Absorption Oral\nAdministration->Absorption Systemic\nCirculation Systemic Circulation Absorption->Systemic\nCirculation Distribution Distribution Site of Action Site of Action Distribution->Site of Action Metabolism Metabolism Excretion Excretion Metabolism->Excretion Systemic\nCirculation->Distribution Systemic\nCirculation->Metabolism Systemic\nCirculation->Excretion

Caption: The fundamental ADME processes in pharmacokinetics.

Conclusion and Future Directions

The halogenated pyrrolo[3,2-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The available data, though fragmented, clearly indicates that halogenation is a powerful tool for modulating the biological activity and pharmacokinetic properties of these analogues. The introduction of iodine at C7 has been shown to enhance antiproliferative potency, while N5-substitution can influence toxicity and metabolic stability.

To accelerate the development of this promising class of compounds, future research should focus on systematic, head-to-head comparative studies of a series of pyrrolo[3,2-d]pyrimidines with varying halogen substitutions (F, Cl, Br, I) at different positions. Such studies, encompassing a full suite of in vitro ADME assays and in vivo pharmacokinetic profiling, would provide a much-needed comprehensive dataset to establish clear structure-pharmacokinetic relationships. This will undoubtedly empower medicinal chemists to design next-generation halogenated pyrrolo[3,2-d]pyrimidine analogues with optimized efficacy and drug-like properties.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

Sources

Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives Against Drug-Resistant Cancer Cells: A Comparative Molecular & Clinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolo[2,3-d]pyrimidine Scaffold in Oncology

The rapid emergence of acquired resistance to targeted kinase inhibitors represents the primary bottleneck in contemporary precision oncology. While first- to third-generation tyrosine kinase inhibitors (TKIs) yield significant initial clinical responses, secondary gatekeeper and solvent-front mutations inevitably lead to relapse.

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore in the design of next-generation kinase inhibitors[1]. Functioning as a bioisostere of purine, the scaffold fits exceptionally well within the ATP-binding pocket of most human kinases. The critical endogenous polar –NH proton in the pyrrole ring forms robust bidentate hydrogen bonds with the kinase hinge region, a molecular interaction that dictates binding affinity. Removal or modification of this –NH proton generally leads to a catastrophic loss of activity[2].

This guide critically evaluates the recent advancements of pyrrolo[2,3-d]pyrimidine derivatives designed explicitly to bypass complex resistance pathways, including the highly refractory EGFR C797S mutation in Non-Small Cell Lung Cancer (NSCLC), RET V804M gatekeeper mutations, and Aurora A resistance in gastric cancers[1][2][3].

Mechanistic Pathways of Target Engagement & Resistance Abrogation

A fundamental understanding of how these derivatives bypass resistance is necessary for rational drug design. By incorporating specific steric bulks and exploring scaffold hopping techniques, recent pyrrolo[2,3-d]pyrimidine candidates exhibit potent Type I and Type II kinase inhibition while maintaining remarkable kinome selectivity.

Visualizing the Inhibitory Cascade

Below is a network diagram demonstrating the multi-target utility of novel pyrrolo[2,3-d]pyrimidine derivatives against mutated resistance nodes, and the downstream apoptotic pathways they rescue.

G Drug Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 31r, 11, 59) EGFR EGFR Triple Mutant (19del/T790M/C797S) Drug->EGFR Sub-nM Inhibition RET RET Gatekeeper (V804M) Drug->RET Type 2 Inhibition AuroraA Aurora A Kinase (Overexpressed) Drug->AuroraA Highly Selective MAPK MAPK / ERK Pathway (Hyper-Proliferation) EGFR->MAPK Phosphorylation Blocked PI3K PI3K / AKT Pathway (Survival/Anti-Apoptosis) EGFR->PI3K RET->MAPK RET->PI3K CellCycle Mitotic Progression (G2/M Phase) AuroraA->CellCycle Apoptosis Apoptosis & Tumor Regression MAPK->Apoptosis Reduced Survival PI3K->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Arrest->Apoptosis

Caption: Kinase interference pathways of advanced pyrrolo[2,3-d]pyrimidine derivatives on drug-resistant oncogenes.

Comparative Efficacy Data

The table below summarizes state-of-the-art pyrrolo[2,3-d]pyrimidine derivatives, benchmarking their target mechanisms, observed potencies against specific resistant mutations, and overall in vivo efficacy[1][2][3].

Compound IDTarget KinaseEvaluated Resistance MutationBiochemical IC₅₀Comparative StandardIn Vivo Efficacy Highlights
Compound 31r EGFRcis-EGFR T790M/C797S (Triple Mutant)< 1.0 nMOsimertinib (IC₅₀ > 6 µM)Achieved tumor regression in PC-9 xenografts at 80 mg/kg/day. Superior to Osimertinib by ~20-fold[2].
Compound 11 Aurora ANative Overexpression / Alisertib-resistant lines0.74 nMAlisertibSuperior efficacy in Patient-Derived Gastric Cancer Organoids (IC₅₀ = 3.5 µM). Strong G2/M arrest[3].
Compound 59 RETV804M Gatekeeper MutantLow nMPz-1Excellent inhibition of RET-CCDC6 driven NSCLC (LC-2/ad cells). Acts as a Type II inhibitor preventing cell migration[1].
Mechanistic Deep-Dive
  • EGFR Triple Mutations: The C797S mutation in EGFR ablates the covalent binding site (Cys797) utilized by 3rd-generation inhibitors like Osimertinib. Compound 31r leverages the pyrrolo[2,3-d]pyrimidine backbone to achieve competitive, non-covalent subnanomolar binding to the mutated ATP pocket while maintaining an excellent pharmacokinetic profile (oral bioavailability F = 24%, half-life = 5.9 h)[2].

  • Aurora A Selectivity: A major challenge with Aurora A inhibitors is off-target toxicity driven by Aurora B inhibition. Researchers discovered that increasing steric bulk (e.g., substituting a phenyl group with 1-naphthyl moieties) on the pyrrolo[2,3-d]pyrimidine scaffold dramatically diminished Aurora B affinity, yielding high selectivity for Aurora A[3].

Standardized Experimental Protocols for Evaluation

To ensure rigorous internal validation and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), below are the standardized methodologies deployed to validate these novel pyrrolo[2,3-d]pyrimidine derivatives.

Protocol A: Validating Target Engagement via Engineered Ba/F3 Isogenic Systems

Context: Why Ba/F3? Ba/F3 is a murine cell line naturally dependent on Interleukin-3 (IL-3) for survival. When transduced with an active oncogene (e.g., mutated EGFR or RET), the cells become "addicted" to the oncogene signaling, allowing researchers to withdraw IL-3. Any subsequent cell death upon drug application strictly proves specific kinase inhibition independent of the host cellular background.

  • Vector Construction & Transduction: Clone the mutant gene of interest (e.g., EGFR 19del/T790M/C797S) into a retroviral expression vector. Transduce wild-type Ba/F3 cells using spinoculation.

  • Selection & IL-3 Withdrawal (Critical Step): Select successfully transduced cells using Puromycin (1-2 µg/mL). After 48 hours, wash the cells three times in PBS to completely remove IL-3.

  • Validation of Oncogene Addiction: Plate cells in IL-3-free RPMI-1640 supplemented with 10% FBS. Monitor for exponential growth over 7 days. Only cells exclusively relying on the mutant kinase will survive this phase.

  • Compound Dosing: Seed cells in 96-well plates at 5,000 cells/well. Prepare a 10-point dose-response curve of the pyrrolo[2,3-d]pyrimidine candidate (e.g., Compound 31r) via serial dilution (from 10 µM down to 0.5 nM). Include a clinical standard (e.g., Brigatinib or BLU-945) as a comparative control.

  • Viability Assessment: After 72 hours of incubation, assess cell viability using a luminescence-based ATP quantification assay (e.g., CellTiter-Glo). Calculate absolute IC₅₀ values utilizing four-parameter non-linear regression analysis.

Protocol B: In Vivo Efficacy Assessment Using Patient-Derived Organoids (PDOs)

Context: Standard 2D cell cultures lack the complex 3D architecture, stromal interactions, and genetic heterogeneity of clinical tumors. PDO models maintain the pathophysiological features of the patient's original tumor, providing a significantly higher predictive value for clinical translation.

  • Tissue Dissociation: Surgically resect fresh patient gastric tumor tissue and subject it to mechanical mincing followed by enzymatic digestion (Collagenase Type II and Dispase) for 1 hour at 37°C.

  • Organoid Seeding: Pass the digested suspension through a 70 µm cell strainer. Resuspend the cellular pellet in ice-cold reduced growth factor Matrigel. Dispense 40 µL domes into pre-warmed 24-well plates and solidify for 20 minutes.

  • Culture Maturation: Overlay domes with specialized advanced organoid culture medium (containing EGF, Noggin, R-spondin-1, and Wnt3A). Refresh medium every 3 days until distinct 3D structures (>100 µm) form.

  • Therapeutic Intervention: Expose distinct wells to varying concentrations of the pyrrolo[2,3-d]pyrimidine compound (e.g., Compound 11) alongside a control standard (e.g., Alisertib).

  • Quantification of Efficacy: At day 7 post-treatment, assess 3D viability via CellTiter-Glo 3D or by performing immunofluorescence staining for active Caspase-3 (apoptosis) and Phospho-Histone H3 (mitotic arrest).

Conclusions and Future Directives

The data definitively shows that tuning the pyrrolo[2,3-d]pyrimidine framework allows medicinal chemists to overcome both covalent and non-covalent kinase resistance mechanisms[2][3]. Preserving the critical purine-mimicking hydrogen bonds while intelligently substituting the peripheral rings enables specific spatial occupation against mutations like EGFR C797S and RET V804M[1][2]. Future pipelines should integrate robust ADMET profiling early in the hit-to-lead stage to ensure these complex, high-molecular-weight derivatives maintain oral bioavailability.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. American Chemical Society (ACS Publications).[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. American Chemical Society (ACS Publications).[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Institutes of Health (NIH / PubMed Central).[Link]

Sources

Confirming the Mechanism of Action for Anticancer Pyrrolo[2,3-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in modern oncology, serving as the backbone for a multitude of targeted therapies.[1] Its structural resemblance to adenine allows it to function as a competitive inhibitor at the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][3] This guide provides an in-depth analysis of the mechanisms of action for anticancer pyrrolo[2,3-d]pyrimidines, offering a comparative look at their performance against other therapeutic alternatives and detailing the experimental methodologies required to validate their activity.

The Core Mechanism: Kinase Inhibition

The primary anticancer mechanism of pyrrolo[2,3-d]pyrimidines lies in their ability to inhibit protein kinases. These enzymes play a pivotal role in signal transduction pathways that govern cell proliferation, survival, differentiation, and migration. In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell growth. Pyrrolo[2,3-d]pyrimidine derivatives are designed to selectively bind to the ATP-binding pocket of these oncogenic kinases, thereby blocking their catalytic activity and arresting downstream signaling.[2]

A diverse array of kinases have been identified as targets for various pyrrolo[2,3-d]pyrimidine-based inhibitors. This multi-targeted potential underscores the versatility of this chemical scaffold in addressing a wide spectrum of malignancies.[4][5][6]

Key Kinase Targets and Downstream Effects

The therapeutic efficacy of pyrrolo[2,3-d]pyrimidines is dictated by their specific kinase targets. Below, we explore some of the most significant targets and the resultant cellular consequences.

Receptor Tyrosine Kinases (RTKs): EGFR, HER2, and VEGFR2
  • Mechanism: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key RTKs involved in cell growth, proliferation, and angiogenesis. Pyrrolo[2,3-d]pyrimidines can inhibit the autophosphorylation of these receptors, thereby blocking the activation of downstream pathways like RAS/MAPK and PI3K/AKT.[4][5]

  • Downstream Effects: Inhibition of these RTKs leads to decreased cell proliferation, induction of apoptosis, and reduced tumor angiogenesis.[5]

Non-Receptor Tyrosine Kinases: JAKs and RET
  • Mechanism: The Janus kinase (JAK) family and the RET proto-oncogene are crucial in cytokine signaling and neuronal development, respectively, but their aberrant activation is implicated in various cancers. Pyrrolo[2,3-d]pyrimidine-based drugs, such as those approved for clinical use, effectively inhibit JAKs.[4][6] Similarly, novel derivatives have shown potent inhibition of both wild-type and mutant forms of RET kinase.[7]

  • Downstream Effects: Inhibition of JAK/STAT signaling can halt the proliferation of hematopoietic malignancies.[4] Targeting RET is a validated strategy in certain types of thyroid and non-small cell lung cancers.[7]

Cell Cycle Regulators: CDKs, Aurora Kinase, and Wee1
  • Mechanism: Cyclin-dependent kinases (CDKs), Aurora kinases, and Wee1 are master regulators of the cell cycle. Pyrrolo[2,3-d]pyrimidines have been developed to target CDK4/6, Aurora A, and Wee1, preventing the phosphorylation of their respective substrates.[4][8][9]

  • Downstream Effects: Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis.[4][5][9]

Other Important Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to a range of other kinases including PAK4, Mps1, and CSF1R, each implicated in different aspects of cancer progression.[4][10]

Visualizing the Signaling Pathways

The following diagrams illustrate the central role of kinase inhibition by pyrrolo[2,3-d]pyrimidines in disrupting cancer cell signaling.

RTK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK EGFR/HER2/VEGFR2 Growth_Factor->RTK RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->RTK Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Cell_Cycle_Control_Pathway G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase CDK4/6 G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase Wee1 M_Phase->G1_Phase Aurora A CDK46 CDK4/6 Wee1 Wee1 Aurora_A Aurora A Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->CDK46 Inhibits Pyrrolo_pyrimidine->Wee1 Inhibits Pyrrolo_pyrimidine->Aurora_A Inhibits

Caption: Disruption of cell cycle progression by targeting key regulators.

Experimental Validation of the Mechanism of Action

A multi-pronged experimental approach is essential to rigorously confirm the mechanism of action of a novel pyrrolo[2,3-d]pyrimidine derivative.

Workflow for Mechanism of Action Confirmation

Experimental_Workflow Biochemical_Assay Biochemical Assays (Kinase Panel Screening) Cell_Based_Assay Cell-Based Assays (Viability, Proliferation) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement (Western Blot) Cell_Based_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (Apoptosis, Cell Cycle) Target_Engagement->Phenotypic_Assay In_Vivo_Model In Vivo Models (Xenografts) Phenotypic_Assay->In_Vivo_Model

Caption: A stepwise approach to validate the anticancer mechanism.

Detailed Experimental Protocols

1. Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory potency (IC50) of the compound against a panel of purified kinases.

  • Methodology:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

    • Add varying concentrations of the pyrrolo[2,3-d]pyrimidine compound.

    • Incubate the reaction to allow for phosphorylation.

    • Quantify the extent of phosphorylation using methods such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

2. Cell Viability/Proliferation Assay (Cell-Based)

  • Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the pyrrolo[2,3-d]pyrimidine compound for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.[7]

3. Western Blotting for Target Engagement and Downstream Signaling

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects downstream signaling pathways.

  • Methodology:

    • Treat cancer cells with the pyrrolo[2,3-d]pyrimidine compound at various concentrations and time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR), the total form of the kinase, and key downstream signaling proteins (e.g., p-AKT, total AKT).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detect the signal using a chemiluminescent substrate and imaging system. A decrease in the phosphorylated form of the target protein indicates target engagement.[4][6]

4. Apoptosis and Cell Cycle Analysis (Phenotypic)

  • Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

  • Methodology (Flow Cytometry):

    • Apoptosis (Annexin V/Propidium Iodide Staining):

      • Treat cells with the compound.

      • Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

      • Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[6]

    • Cell Cycle Analysis:

      • Treat cells with the compound.

      • Fix the cells and stain their DNA with a fluorescent dye (e.g., Propidium Iodide).

      • Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][5]

Comparative Performance Analysis

The therapeutic utility of pyrrolo[2,3-d]pyrimidines is best understood in the context of existing anticancer agents.

Compound Class Mechanism of Action Selectivity Common Side Effects Representative Examples
Pyrrolo[2,3-d]pyrimidines Kinase InhibitionCan be highly selective or multi-targeted depending on the derivative.[5][7]Generally better tolerated than traditional chemotherapy; side effects are target-dependent (e.g., rash with EGFR inhibitors, myelosuppression with JAK inhibitors).Tofacitinib, Ruxolitinib, various investigational compounds[7]
Platinum-Based Drugs DNA Cross-linkingNon-selective, affects all rapidly dividing cells.Nausea, vomiting, nephrotoxicity, neurotoxicity, myelosuppression.Cisplatin, Carboplatin[3][4]
Anthracyclines DNA Intercalation, Topoisomerase II InhibitionNon-selective.Cardiotoxicity, myelosuppression, nausea, hair loss.Doxorubicin[11][12][13]
Other Kinase Inhibitors Kinase InhibitionVaries widely.Target-dependent.Sunitinib (multi-targeted), Alisertib (Aurora A)[5][9]

Pyrrolo[2,3-d]pyrimidines offer the significant advantage of targeted therapy, which generally translates to a more favorable side-effect profile compared to traditional cytotoxic chemotherapies like cisplatin and doxorubicin.[3][4][11][12][13] Their performance against other kinase inhibitors is highly dependent on the specific derivative's potency, selectivity, and pharmacokinetic properties.[5][9] For instance, novel pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors have demonstrated superior efficacy in patient-derived gastric cancer organoids compared to the established inhibitor Alisertib.[9]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold represents a remarkably versatile platform for the development of targeted anticancer therapies. Their primary mechanism of action, kinase inhibition, has been extensively validated across a wide range of oncogenic targets. A systematic and rigorous application of the biochemical, cell-based, and phenotypic assays outlined in this guide is crucial for confirming the mechanism of action of novel derivatives and for establishing their therapeutic potential in comparison to existing treatments. The continued exploration of this chemical space holds significant promise for the future of precision oncology.

References

  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Reddy, P. V., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Various Authors. (2023-2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. [Link]

  • Various Authors. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(11), 2917. [Link]

  • Yilmaz, I., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2004-2016. [Link]

  • Patel, S. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Chemical Sciences, 132(1), 74. [Link]

  • Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(11), 2917. [Link]

  • Gangjee, A., et al. (2014). Tumor-Targeting with Novel Non-Benzoyl 6-Substituted Straight Chain Pyrrolo[2,3-d]pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and Inhibition of de novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry, 57(15), 6675-6687. [Link]

  • Patel, S., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372. [Link]

  • Wang, Y., et al. (2023). Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. European Journal of Medicinal Chemistry, 245, 114925. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Chen, C., et al. (2022). Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Bioorganic & Medicinal Chemistry Letters, 75, 128956. [Link]

  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(11), 609-622. [Link]

  • Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Cheke, R. S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2917. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Probable Hazard Profile

Based on SDSs for closely related analogs such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, this compound should be handled as a hazardous substance.[1][2] The probable GHS classifications are summarized in the table below.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table represents a synthesized hazard profile based on available data for analogous compounds. A formal risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department.

The core takeaway is that 2-chloro-1H-pyrrolo[2,3-d]pyrimidine is likely to be toxic if ingested and irritating to the skin, eyes, and respiratory system.[1][3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[2]

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood to avoid inhalation.[3][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine is that it is a halogenated organic hazardous waste . It must not be disposed of down the drain or in regular trash.[2][6] The primary disposal route for such compounds is typically high-temperature incineration by a licensed hazardous waste management company.[6]

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Stream: All waste containing 2-chloro-1H-pyrrolo[2,3-d]pyrimidine must be collected in a designated "Halogenated Organic Waste" container.[6][7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams. Improper mixing can lead to dangerous reactions and complicates the disposal process.

  • Primary Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or leaks.

  • Secondary Containment: The primary waste container should be kept in a secondary container (such as a plastic tub) to contain any potential leaks or spills.

Accurate and clear labeling is a regulatory requirement and essential for safety. The waste container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "2-chloro-1H-pyrrolo[2,3-d]pyrimidine "

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added)

  • Any other information required by your institution's EHS department.

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Contact EHS: Once the waste container is full or the project is complete, follow your institution's established procedures to request a hazardous waste pickup from the EHS department.

  • Documentation: Complete all required waste disposal forms accurately and completely. This "cradle-to-grave" documentation is a legal requirement.

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Waste Generated (Solid, Solution, Contaminated PPE) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_stream Collect in Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_stream Yes non_halogenated_stream Collect in Appropriate Non-Halogenated Waste Stream is_halogenated->non_halogenated_stream No containerize Use a compatible container with a secure lid halogenated_stream->containerize labeling Label Container: - Hazardous Waste - Full Chemical Name - Hazards - Date containerize->labeling storage Store in Secondary Containment in a Satellite Accumulation Area labeling->storage ehs_request Request Pickup from EHS Department storage->ehs_request disposal Licensed Hazardous Waste Contractor (Incineration) ehs_request->disposal

Caption: Disposal workflow for 2-chloro-1H-pyrrolo[2,3-d]pyrimidine.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is a fire or significant inhalation risk, activate the fire alarm and evacuate the building.

    • Contact your institution's EHS department or emergency response team immediately.[1]

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.